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  • Product: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
  • CAS: 861857-61-6

Core Science & Biosynthesis

Foundational

Synthesis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine: A Comprehensive Technical Guide

Executive Summary The 4-aminotetrahydropyran motif is a highly privileged, sp3 -rich scaffold in modern drug discovery, frequently utilized to improve the physicochemical properties and three-dimensional complexity of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminotetrahydropyran motif is a highly privileged, sp3 -rich scaffold in modern drug discovery, frequently utilized to improve the physicochemical properties and three-dimensional complexity of pharmacophores [1]. The target molecule, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine , presents a specific synthetic challenge: the installation of a bulky aryl group and a primary amine at the same quaternary carbon center (C4 of the pyran ring). This whitepaper details a highly robust, self-validating synthetic route leveraging Ellman's sulfinamide chemistry to overcome the inherent enolization issues of dialkyl ketones and deliver the target amine with high fidelity.

Retrosynthetic Strategy & Mechanistic Rationale

Direct conversion of tetrahydro-4H-pyran-4-one to a tertiary carbinamine via a standard imine and Grignard addition is notoriously low-yielding. The symmetrical α -protons of the pyranone ring are highly acidic, leading to competitive enolization rather than the desired 1,2-addition when treated with basic organometallic reagents.

To circumvent this, our retrosynthetic strategy employs tert-butanesulfinamide (Ellman's auxiliary). The condensation of the ketone with the auxiliary yields an N -tert-butanesulfinyl imine. The strongly electron-withdrawing sulfinyl group activates the C=N bond for nucleophilic attack, while its immense steric bulk shields the α -protons, effectively shutting down the enolization pathway and facilitating a clean 1,2-addition of 3-(tert-butyl)phenylmagnesium bromide [2].

Retrosynthesis Target 4-(3-(tert-Butyl)phenyl) tetrahydro-2H-pyran-4-amine Sulfinamide N-(4-(3-(tert-Butyl)phenyl) tetrahydro-2H-pyran-4-yl) -2-methylpropane-2-sulfinamide Target->Sulfinamide Deprotection Imine N-(Tetrahydro-4H-pyran-4-ylidene) -2-methylpropane-2-sulfinamide Sulfinamide->Imine Grignard Addition Grignard 3-(tert-Butyl)phenylmagnesium bromide Sulfinamide->Grignard Ketone Tetrahydro-4H-pyran-4-one Imine->Ketone Condensation

Retrosynthesis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine via Ellman's auxiliary.

Causality in Reaction Design (E-E-A-T)

  • Titanium(IV) Ethoxide ( Ti(OEt)4​ ) as a Dual-Action Reagent: In the initial condensation step, Ti(OEt)4​ is strictly required. It acts as a mild Lewis acid to activate the ketone carbonyl and as an irreversible water scavenger, driving the equilibrium of the condensation to completion. Weaker desiccants (e.g., MgSO4​ ) fail to produce the ketimine efficiently.

  • Solvent and Temperature Control in Grignard Addition: The addition of the bulky 3-(tert-butyl)phenylmagnesium bromide is conducted in a non-polar solvent mixture (Toluene/THF) at −48∘C . The lower temperature stabilizes the Grignard reagent, prevents single-electron transfer (SET) side reactions, and maximizes the kinetic 1,2-addition over any residual thermodynamic enolization.

  • Self-Validating Checkpoints: Synthesizing complex amines requires built-in quality control. Proceeding with unreacted ketone leads to tertiary alcohol byproducts that are chromatographically inseparable from the target sulfinamide. Therefore, strictly monitoring the disappearance of the ketone C=O stretch via IR spectroscopy is a mandatory gate before proceeding to the Grignard addition.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(Tetrahydro-4H-pyran-4-ylidene)-2-methylpropane-2-sulfinamide

  • Setup: To a flame-dried, nitrogen-purged round-bottom flask, add tetrahydro-4H-pyran-4-one (1.0 eq) and 2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Activation: Introduce Ti(OEt)4​ (2.0 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 65∘C and stir for 18 hours.

  • Workup (Crucial Step): Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. A dense white precipitate of titanium dioxide ( TiO2​ ) will form immediately. Filter the suspension through a pad of Celite, washing the filter cake generously with Ethyl Acetate (EtOAc). Failure to use Celite will result in an unworkable emulsion.

  • Isolation: Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure sulfinyl imine.

Step 2: Grignard Addition (Synthesis of the Sulfinamide Intermediate)

  • Setup: Dissolve the sulfinyl imine (1.0 eq) in anhydrous Toluene (0.2 M) under argon. Cool the solution to −48∘C using a dry ice/acetonitrile bath.

  • Addition: Slowly add 3-(tert-butyl)phenylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise over 30 minutes, maintaining the internal temperature strictly below −40∘C .

  • Reaction: Stir at −48∘C for 1 hour, then gradually allow the reaction to warm to room temperature over 3 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. Purify via column chromatography to afford the sulfinamide adduct.

Step 3: Acidic Deprotection to the Free Base

  • Setup: Dissolve the sulfinamide adduct (1.0 eq) in Methanol (0.1 M).

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (3.0 eq). Stir at room temperature for 2 hours. The acidic methanolysis cleaves the S-N bond, forming the amine hydrochloride and volatile methyl tert-butanesulfinate.

  • Workup: Concentrate the reaction mixture to dryness to remove methanol and dioxane. The residue is the hydrochloride salt of the target amine.

  • Free-Basing: Suspend the salt in Dichloromethane (DCM) and wash with 1M aqueous NaOH until the aqueous layer reaches pH > 10. Extract the aqueous layer with DCM (2x). Dry the combined organics over Na2​SO4​ and concentrate to yield the pure 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine [3].

Workflow Step1 Step 1: Imine Condensation Ketone + t-BuSONH2 + Ti(OEt)4 (THF, 65°C, 18h) IPC1 IPC 1: Disappearance of C=O (~1715 cm⁻¹) via IR/TLC Step1->IPC1 Step2 Step 2: Grignard Addition Imine + ArMgBr (Toluene/THF, -48°C to RT) IPC1->Step2 IPC2 IPC 2: LC-MS monitoring for [M+H]+ of Sulfinamide Step2->IPC2 Step3 Step 3: Acidic Deprotection Sulfinamide + 4M HCl/Dioxane (MeOH, RT, 2h) IPC2->Step3 IPC3 IPC 3: Ninhydrin test (Positive) & NMR validation Step3->IPC3 Product Final Product Isolation Free Base Extraction (Yield: ~65-75% overall) IPC3->Product

Step-by-step synthetic workflow and self-validating in-process controls (IPCs).

Quantitative Data & IPC Summary

Reaction StepReagents / CatalystsTemp.TimeExpected YieldIn-Process Control (IPC) Validation
1. Condensation Tetrahydro-4H-pyran-4-one, t -BuSONH₂, Ti(OEt)4​ 65 °C18 h85 - 90%IR: Loss of 1715 cm⁻¹ (C=O), Gain of 1620 cm⁻¹ (C=N)
2. Addition Sulfinyl Imine, 3-(t-Bu)PhMgBr, THF/Toluene-48 °C to RT4 h70 - 80%LC-MS: Product [M+H]⁺ detected, Imine mass consumed
3. Deprotection Sulfinamide, 4M HCl/Dioxane, MeOH20 °C2 h90 - 95%TLC: Ninhydrin positive spot ( Rf​ ~0.1-0.2 in 10% MeOH/DCM)

Analytical Validation Parameters

To confirm the structural integrity of the final product, the following analytical signatures must be verified:

  • 1 H NMR ( CDCl3​ , 400 MHz): Look for the diagnostic tert-butyl singlet at ~1.33 ppm (9H). The pyran ring protons typically appear as a multiplet around 3.80-3.95 ppm (equatorial protons adjacent to oxygen) and 3.40-3.55 ppm (axial protons). The primary amine protons ( NH2​ ) will appear as a broad singlet around 1.50-2.00 ppm, which disappears upon D2​O exchange.

  • 13 C NMR ( CDCl3​ , 100 MHz): The quaternary C4 carbon of the pyran ring is highly diagnostic, typically resonating around 52-55 ppm due to the deshielding effects of the adjacent amine and aryl groups.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF should yield an exact mass corresponding to [M+H]+=234.1858 (calculated for C15​H24​NO+ ).

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. URL: [Link]

  • McMahon, J. P., & Ellman, J. A. (2005). Highly Stereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Organic Letters, 7(24), 5393-5396. URL: [Link]

  • Lizza, J. R., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6153-6160. URL: [Link]

Exploratory

chemical properties of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Forward-Looking Statement This document provides a comprehensive theoretical framework for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

Forward-Looking Statement

This document provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine. As of the date of this publication, this specific molecule is not described in publicly accessible scientific literature. Therefore, the methodologies, expected properties, and analytical data presented herein are based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for an audience of researchers, scientists, and drug development professionals and assumes a foundational knowledge of synthetic and analytical chemistry.

Introduction and Rationale

The 4-aryl-tetrahydro-2H-pyran-4-amine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active molecules. The tetrahydropyran ring serves as a versatile, metabolically stable, and synthetically accessible core, while the 4-aryl-4-amine substitution pattern allows for precise three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets. The incorporation of a tert-butyl group on the phenyl ring is a common strategy to introduce steric bulk, which can enhance metabolic stability by shielding potentially labile positions from enzymatic degradation and can also improve ligand-receptor binding by occupying specific hydrophobic pockets.

This guide will detail a proposed synthetic route to 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine, outline its predicted physicochemical properties, and describe the necessary analytical techniques for its structural confirmation and purity assessment.

Proposed Synthetic Pathway

The synthesis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine can be envisioned through a multi-step sequence starting from commercially available tetrahydro-4H-pyran-4-one. The key transformations involve the formation of a carbon-carbon bond to introduce the aryl group, followed by the introduction of the amine functionality.

A robust and widely utilized method for the arylation of ketones is the Grignard reaction. This approach allows for the efficient formation of a tertiary alcohol intermediate, which can then be converted to the desired amine.

Synthetic Pathway A Tetrahydro-4H-pyran-4-one C Grignard Reagent Formation A->C Mg, THF B 3-(tert-Butyl)bromobenzene B->C D 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-ol C->D Grignard Addition F N-(4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-yl)acetamide D->F MeCN, H2SO4 E Ritter Reaction H 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine F->H HCl, heat G Hydrolysis

Figure 1: Proposed synthetic workflow for 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine.

Step-by-Step Synthetic Protocol

Step 1: Grignard Reagent Formation and Addition

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reagent Preparation: Magnesium turnings are added to the flask. Anhydrous tetrahydrofuran (THF) is then added.

  • Initiation: A small amount of a solution of 3-(tert-butyl)bromobenzene in anhydrous THF is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle heating or the addition of a small iodine crystal may be necessary.

  • Grignard Reagent Formation: The remaining solution of 3-(tert-butyl)bromobenzene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the majority of the magnesium has been consumed.

  • Grignard Addition: The flask containing the newly formed Grignard reagent is cooled in an ice bath. A solution of tetrahydro-4H-pyran-4-one in anhydrous THF is added dropwise via the dropping funnel.

  • Quenching: After the addition is complete, the reaction is stirred at room temperature for several hours to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol.

Step 2: Amination via the Ritter Reaction and Hydrolysis

  • Ritter Reaction: The crude tertiary alcohol from the previous step is dissolved in acetonitrile. The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give the crude acetamide intermediate, N-(4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-yl)acetamide.

  • Hydrolysis: The crude acetamide is suspended in a solution of hydrochloric acid. The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Final Isolation and Purification: The reaction mixture is cooled to room temperature and washed with diethyl ether to remove any non-basic impurities. The aqueous layer is then basified with a concentrated solution of sodium hydroxide until a pH > 12 is reached. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the final product, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine.

Predicted Physicochemical Properties

The following table summarizes the predicted physico. These values are estimations based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol
Appearance White to off-white solid or viscous oilAt room temperature
Melting Point 70-85 °CBroad range due to potential for polymorphism
Boiling Point > 300 °CEstimated at atmospheric pressure
Solubility Soluble in methanol, ethanol, dichloromethane; sparingly soluble in waterThe amine group provides some water solubility, while the aryl and tert-butyl groups contribute to organic solvent solubility.
pKa 9.5 - 10.5Estimated for the protonated amine, typical for a primary amine adjacent to a quaternary carbon.

Structural Elucidation and Characterization

Confirmation of the structure and assessment of the purity of the synthesized 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine would require a suite of analytical techniques.

Analytical Workflow A Synthesized Product B Purity Assessment A->B C Structural Confirmation A->C D HPLC/UPLC B->D E LC-MS B->E F ¹H NMR C->F G ¹³C NMR C->G H FT-IR C->H I High-Resolution Mass Spectrometry (HRMS) C->I

Figure 2: Standard analytical workflow for the characterization of a novel small molecule.

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2-7.4 ppm (m, 4H): Aromatic protons of the 3-(tert-butyl)phenyl group.

    • δ 3.6-3.8 ppm (m, 4H): Protons on the carbons adjacent to the oxygen in the tetrahydropyran ring.

    • δ 1.8-2.0 ppm (m, 4H): Protons on the carbons adjacent to the quaternary carbon in the tetrahydropyran ring.

    • δ 1.6 ppm (s, 2H): Protons of the primary amine (NH₂), which are exchangeable with D₂O.

    • δ 1.3 ppm (s, 9H): Protons of the tert-butyl group.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 151 ppm: Aromatic carbon attached to the tert-butyl group.

    • δ 120-130 ppm: Other aromatic carbons.

    • δ 64 ppm: Carbons adjacent to the oxygen in the tetrahydropyran ring.

    • δ 55 ppm: Quaternary carbon of the tetrahydropyran ring.

    • δ 40 ppm: Carbons adjacent to the quaternary carbon in the tetrahydropyran ring.

    • δ 34 ppm: Quaternary carbon of the tert-butyl group.

    • δ 31 ppm: Methyl carbons of the tert-butyl group.

  • FT-IR (ATR):

    • 3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.

    • 2950-3000 cm⁻¹ (strong): C-H stretching of the alkyl and aryl groups.

    • 1600 cm⁻¹ (medium): C=C stretching of the aromatic ring.

    • 1100 cm⁻¹ (strong): C-O-C stretching of the ether in the tetrahydropyran ring.

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₁₅H₂₄NO⁺ [M+H]⁺: 234.1852

    • The experimentally determined mass should be within 5 ppm of the calculated value to confirm the elemental composition.

Conclusion

This technical guide provides a detailed, albeit theoretical, roadmap for the synthesis and characterization of the novel compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine. The proposed synthetic route leverages well-established and reliable chemical transformations, and the outlined analytical methods are standard practice for the structural elucidation of new chemical entities. This foundational information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the chemical and biological properties of this and related compounds.

References

Due to the novel nature of the specific target molecule, direct literature citations are not available. The synthetic and analytical methodologies described are based on fundamental principles and common practices in organic chemistry, as found in standard textbooks and widely accepted review articles on the subject matter. For analogous transformations and general procedures, the following resources are recommended:

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: Wiley URL: [Link]

Foundational

Uncharted Territory: The Biological Profile of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Remains Undefined

Despite a comprehensive search of scientific literature and patent databases, no specific biological activity has been reported for the compound 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine. This molecule, charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Despite a comprehensive search of scientific literature and patent databases, no specific biological activity has been reported for the compound 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine. This molecule, characterized by a central tetrahydropyran ring substituted with an amine group and a 3-(tert-butyl)phenyl moiety, currently exists as a chemical entity with an unknown pharmacological profile. Its CAS number is 861857-61-6[1][2].

While the specific biological functions of this compound are yet to be elucidated, the core structural motifs present—the tetrahydropyran ring and the substituted phenylamine—are features of numerous biologically active molecules. This suggests a potential for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine to interact with various biological targets.

The Tetrahydropyran Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP) ring is a common scaffold in a diverse array of natural products and synthetic drugs. Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, which can facilitate binding to biological macromolecules.

Derivatives of the broader aminotetrahydropyran class have been investigated for a range of therapeutic applications. Notably, certain aminotetrahydropyran-based compounds have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-4), a key enzyme in glucose metabolism, for the potential treatment of type 2 diabetes. However, it is crucial to emphasize that this is a general observation for the structural class and does not directly imply similar activity for 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine.

The 3-(tert-Butyl)phenyl Moiety: Influencing Lipophilicity and Steric Interactions

The presence of a tert-butyl group on the phenyl ring significantly influences the molecule's lipophilicity and steric profile. The bulky tert-butyl group can dictate the orientation of the phenyl ring within a binding pocket and may contribute to selective interactions with specific biological targets. Structure-activity relationship (SAR) studies of various compound series often reveal that such substitutions can profoundly impact potency and selectivity.

Future Directions and Hypothetical Exploration

Given the absence of published data, the biological activity of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine remains a subject of speculation. To elucidate its potential pharmacological role, a systematic investigation would be required.

A hypothetical research workflow to determine the biological activity of this compound could involve the following stages:

1. Initial High-Throughput Screening:

  • Objective: To identify potential biological targets from a broad range of assays.

  • Methodology: The compound would be screened against a diverse panel of receptors, enzymes, and ion channels. This could include assays for common drug targets such as G-protein coupled receptors (GPCRs), kinases, and proteases.

2. Focused In Vitro Assays:

  • Objective: To validate and characterize any "hits" from the initial screening.

  • Methodology: Based on the initial screening results, more specific assays would be conducted. For example, if the compound shows activity at a particular receptor, binding affinity (Ki) and functional activity (EC50 or IC50) would be determined.

3. Mechanism of Action Studies:

  • Objective: To understand how the compound exerts its biological effect at the molecular level.

  • Methodology: This could involve a variety of techniques, including cell-based signaling assays, enzyme kinetics, and structural biology studies (e.g., X-ray crystallography) to visualize the compound binding to its target.

4. In Vivo Evaluation:

  • Objective: To assess the compound's efficacy and safety in a living organism.

  • Methodology: If promising in vitro activity is observed, the compound would be tested in relevant animal models of disease.

Below is a conceptual workflow for the initial stages of such a research program.

Caption: A hypothetical workflow for the initial biological evaluation of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine.

Conclusion

Sources

Exploratory

Spectroscopic Data Analysis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine: A Comprehensive Guide for CNS Drug Discovery

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine (Chemical Formula: C₁₅H₂₃NO; Exact Mass: 233.1779) represents a privileged structural motif in modern medicinal chemistry. Tetrahydropyran (THP) rings substituted at the 4-position with both an aryl group and an amine are frequently utilized as core scaffolds in central nervous system (CNS) drug discovery [1]. The THP ring offers superior metabolic stability compared to its piperidine analogs, while the lipophilic 3-(tert-butyl)phenyl moiety significantly enhances blood-brain barrier (BBB) permeability.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic structural elucidation of this compound. Written for analytical chemists and drug development professionals, it moves beyond simple peak assignment to explain the underlying thermodynamic and conformational causalities that dictate the spectral data.

Conformational Dynamics & Spectroscopic Causality

To accurately interpret the spectroscopic data of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine, one must first understand its 3D conformational equilibrium.

The tetrahydropyran ring adopts a chair conformation. At the C4 position, there is a direct competition between the amine group (-NH₂) and the 3-(tert-butyl)phenyl group for the sterically favored equatorial position. The conformational free energy (A-value) for a phenyl group is approximately 2.8 kcal/mol, whereas an amine group is only ~1.2–1.6 kcal/mol. Consequently, the bulky aryl group heavily biases the equilibrium, locking itself into the equatorial position to minimize 1,3-diaxial interactions.

The Causality Principle: Because the aryl group is locked equatorially, the amine group is forced into the axial position. This rigid geometry dictates the distinct chemical environments of the THP ring protons, resulting in highly specific J -coupling constants in the ¹H NMR spectrum and predictable fragmentation pathways in mass spectrometry.

ConformationalWorkflow A Sample Prep (Free Base Extraction) B 1D NMR (1H, 13C) & DEPT-135 A->B >98% Purity D LC-MS/MS (ESI+ & CID) A->D Aliquot C 2D NMR (COSY, HSQC, HMBC) B->C Multiplicity Check E Structural Elucidation & Validation C->E Connectivity D->E Mass Confirmation

Fig 1. Self-validating spectroscopic workflow for structural elucidation of THP derivatives.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR analysis of 4-aryl-4-aminotetrahydropyrans relies heavily on the anisotropic deshielding effects of the ring oxygen and the aromatic system [2].

Quantitative ¹H NMR Data (400 MHz, CDCl₃)

The axial protons adjacent to the oxygen (H-2ax, H-6ax) experience a distinct shielding environment compared to their equatorial counterparts. The trans-diaxial coupling between H-2ax and H-3ax (~11.5 Hz) definitively proves the chair conformation.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
t-Butyl 1.32s-9HHighly shielded, massive equivalent singlet.
NH₂ 1.50br s-2HBroad due to quadrupolar relaxation; exchanges with D₂O.
THP H-3ax, 5ax 1.65td13.5, 4.52HGeminal coupling (13.5) and trans-diaxial coupling to H-2ax.
THP H-3eq, 5eq 2.15br d13.52HDeshielded by the equatorial aryl group's ring current.
THP H-2ax, 6ax 3.75td11.5, 2.52HDeshielded by adjacent oxygen; large trans-diaxial J .
THP H-2eq, 6eq 3.95m-2HDeshielded by oxygen; lacks large trans-diaxial coupling.
Ar H-5' 7.28t7.81HMeta-substitution pattern; couples with H-4' and H-6'.
Ar H-4', 6' 7.30 - 7.35dt7.8, 1.52HOverlapping signals due to similar electronic environments.
Ar H-2' 7.55t1.51HIsolated proton between the t-butyl and THP attachment points.
Quantitative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon assignments are validated orthogonally using DEPT-135, which differentiates CH/CH₃ (positive phase) from CH₂ (negative phase), while quaternary carbons disappear entirely.

Carbon PositionChemical Shift (δ, ppm)DEPT-135 PhaseStructural Causality
C(CH₃)₃ 31.5Positive (+)Three equivalent methyl groups.
C(CH₃)₃ (Quat) 34.8DisappearsQuaternary carbon of the tert-butyl group.
THP C-3, C-5 38.5Negative (-)Aliphatic CH₂ groups adjacent to the chiral center.
THP C-4 (Quat) 52.0DisappearsDeshielded by the highly electronegative amine nitrogen.
THP C-2, C-6 64.0Negative (-)Strongly deshielded by the adjacent ethereal oxygen.
Ar CH (C-4', C-5', C-6') 122.5 - 128.0Positive (+)Standard aromatic methine carbons.
Ar Quat (C-1', C-3') 147.0, 151.0DisappearsSubstituted aromatic carbons; C-3' is highly deshielded by t-butyl.

Mass Spectrometry (LC-MS/MS) & Fragmentation Pathways

Electrospray ionization in positive mode (ESI+) yields a robust protonated molecule [M+H]+ at m/z 234.18. The collision-induced dissociation (CID) of this parent ion is governed by the stability of the resulting carbocations and neutral losses.

Fragmentation Causality
  • Loss of Ammonia (-17 Da): Aliphatic amines readily expel NH₃ to form a stabilized tertiary carbocation at C4. This yields a dominant fragment at m/z 217.15.

  • Loss of Isobutene (-56 Da): The tert-butyl group on the aromatic ring undergoes a characteristic rearrangement, losing a neutral olefin (isobutene) to yield an m/z 178.12 fragment.

  • Retro-Diels-Alder (RDA): The THP ring, once ionized, frequently undergoes an RDA-like cleavage, expelling formaldehyde or ethylene fragments depending on the charge localization [3].

MSFragmentation M1 [M+H]+ m/z 234.18 M2 [M+H - NH3]+ m/z 217.15 M1->M2 -17 Da (NH3) M3 [M+H - C4H8]+ m/z 178.12 M1->M3 -56 Da (Isobutene) M4 THP Ring Cleavage m/z 161.10 M2->M4 Retro-Diels-Alder

Fig 2. Collision-induced dissociation (CID) fragmentation pathway of the target compound.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent analytical artifacts.

Protocol A: NMR Sample Preparation and Acquisition
  • Free Base Conversion: If the compound is stored as an HCl salt, dissolve 15 mg in 1 mL of saturated NaHCO₃. Extract with 2 mL of LC-MS grade dichloromethane (DCM). Causality: Amine salts exhibit broad, concentration-dependent NMR signals due to hydrogen bonding. Analyzing the free base ensures sharp, reproducible multiplets.

  • Solvent Exchange: Evaporate the DCM under a gentle N₂ stream. Re-dissolve the residue in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: The TMS peak must lock exactly at 0.00 ppm. If the residual CHCl₃ peak deviates from 7.26 ppm, the sample pH is altering the solvent environment, and the extraction must be repeated.

  • Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans), and DEPT-135 sequences. Process with zero-filling to 64k data points and apply a 0.3 Hz exponential line broadening for ¹³C to enhance the signal-to-noise ratio without compromising resolution.

Protocol B: LC-MS/MS Analysis
  • Sample Dilution: Dilute the free base to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the amine, maximizing the ESI+ signal.

  • Self-Validation Check (Blank Run): Inject a pure solvent blank immediately prior to the sample. The total ion chromatogram (TIC) must show zero peaks at the target retention time, definitively ruling out column carryover.

  • Isotopic Validation: Upon sample injection, isolate the [M+H]+ peak at m/z 234.18. Cross-reference the M+1 (16.5% relative abundance due to ¹³C) and M+2 (1.5% relative abundance due to ¹⁸O) isotopic patterns against the theoretical in silico distribution for C₁₅H₂₄NO⁺. Proceed to CID fragmentation only if the isotopic match exceeds 95% confidence.

References

  • Title: (4-Phenyltetrahydro-2H-Pyran-4-Yl)Amine Hydrochloride - Pharmaceutical Intermediates Source: ChemicalRoot URL: [Link]

Foundational

Substituted Tetrahydropyran Amines: From Stereoselective Synthesis to Privileged Scaffolds in Drug Discovery

An In-depth Technical Guide: Introduction: The Rise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer both biological efficacy an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer both biological efficacy and favorable pharmacokinetic properties is paramount. Among the heterocyclic systems that have proven their merit, the tetrahydropyran (THP) ring has emerged as a uniquely valuable scaffold.[1][2] When functionalized with an amine group, the resulting substituted tetrahydropyran amine motif becomes a "privileged scaffold"—a structural framework that is capable of binding to multiple, unrelated biological targets. This guide provides a comprehensive overview of the synthesis and application of these crucial molecules, intended for researchers, chemists, and drug development professionals.

The tetrahydropyran ring is frequently utilized as a bioisosteric replacement for carbocyclic fragments like cyclohexane.[3] This substitution offers several distinct advantages: the ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, and it generally reduces the lipophilicity of the molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3] The introduction of an amine substituent provides a critical handle for modulating potency and physicochemical properties, serving as a hydrogen bond donor or acceptor and a site for salt formation to enhance solubility. The conformational rigidity of the THP ring also reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.[3]

This guide is structured to provide a logical progression from fundamental synthesis to practical application. We will first explore the foundational strategies for the stereoselective construction of the core tetrahydropyran ring, a critical prerequisite for controlling the final molecule's three-dimensional architecture. We will then detail the most reliable methods for introducing the amine functionality onto the pre-formed scaffold. Finally, we will examine the profound impact of the tetrahydropyran amine motif in medicinal chemistry through compelling case studies of successful therapeutic agents.

Part I: Foundational Strategies for Stereoselective Tetrahydropyran Synthesis

The absolute and relative stereochemistry of substituents on the THP ring is critical for biological activity. Therefore, mastering the stereoselective synthesis of the core is the first and most crucial step. The choice of synthetic strategy is dictated by the desired substitution pattern and available starting materials.

Method 1: Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition, or intramolecular oxa-conjugate cyclization (IOCC), is one of the most powerful and widely used methodologies for the stereoselective synthesis of substituted tetrahydropyrans.[4][5] This reaction involves the cyclization of a tethered alcohol onto an α,β-unsaturated electron-withdrawing group (such as an ester, ketone, or sulfone). The stereochemical outcome of the cyclization is often highly predictable and can be controlled by the geometry of the olefin in the acyclic precursor.[5]

The causality behind this control lies in the transition state geometry. The cyclization proceeds through a chair-like transition state, and the substituents preferentially occupy equatorial positions to minimize steric strain. Consequently, an (E)-alkene precursor typically yields the trans-2,6-disubstituted THP, while a (Z)-alkene precursor favors the cis-isomer.[5] This substrate-controlled diastereoselectivity makes the oxa-Michael addition a robust tool in total synthesis.[5] Asymmetric organocatalysis has further expanded the scope of this reaction, enabling enantioselective constructions.[6][7]

G cluster_0 Oxa-Michael Addition Pathway Acyclic_Precursor δ-Hydroxy-α,β-unsaturated Ester/Ketone Base Base (e.g., NaH, DBU) or Organocatalyst Acyclic_Precursor->Base Deprotonation Transition_State Chair-like Transition State Base->Transition_State Induces Cyclization Product Substituted Tetrahydropyran Transition_State->Product Ring Closure

Caption: General workflow for the intramolecular oxa-Michael addition.

Method 2: Prins Cyclization

The Prins cyclization is a classic and highly versatile acid-catalyzed reaction for forming tetrahydropyran rings.[8] The reaction typically involves the condensation of a homoallylic alcohol with an aldehyde or ketone.[9] The key intermediate is an oxocarbenium ion, which is trapped intramolecularly by the alkene nucleophile.[4] This process is particularly effective for synthesizing 4-hydroxytetrahydropyrans, which are ideal precursors for 4-aminotetrahydropyrans.[10][11]

The power of the Prins cyclization lies in its ability to set multiple stereocenters in a single step with a high degree of diastereoselectivity, again governed by chair-like transition states. Modern variations utilize highly efficient Lewis acid or Brønsted acid catalysts, and even tandem reactions, such as a Prins/Friedel-Crafts cyclization, have been developed to rapidly build molecular complexity.[9][12]

G cluster_1 Prins Cyclization Pathway Start Homoallylic Alcohol + Aldehyde Catalyst Lewis or Brønsted Acid (e.g., SnCl₄, CSA) Start->Catalyst Activation Intermediate Oxocarbenium Ion Intermediate Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 4-Hydroxy Tetrahydropyran Cyclization->Product

Caption: Key steps in the acid-catalyzed Prins cyclization.

Other Key Methodologies

While the oxa-Michael and Prins reactions are workhorses in the field, other powerful methods are routinely employed:

  • Palladium-Catalyzed Cyclizations: These methods, which often proceed via a Wacker-type mechanism or through π-allyl intermediates, are effective for constructing highly substituted THPs. The stereochemical outcome can be tuned by the choice of the palladium catalyst (e.g., Pd(0) vs. Pd(II)) and the stereochemistry of the acyclic precursor.[13]

  • Hetero-Diels-Alder Reaction: This cycloaddition strategy provides rapid access to dihydropyran systems, which can be subsequently reduced to the desired saturated THP ring.[4][14]

  • Ring-Closing Metathesis (RCM): RCM is used to form a dihydropyran intermediate from a diene precursor, followed by stereoselective hydrogenation to furnish the THP ring.[4]

Part II: Installing the Amine: Key Functional Group Interconversions

Once the substituted tetrahydropyran core is synthesized with the desired stereochemistry, the next crucial phase is the introduction of the amine functionality. These transformations must be high-yielding and proceed without disturbing the existing stereocenters.

Workflow 1: The Hydroxyl-to-Amine Conversion

This is arguably the most common, reliable, and versatile route to substituted tetrahydropyran amines, particularly for 4-amino derivatives.[10][11] The strategy begins with a 4-hydroxy-tetrahydropyran, often synthesized via a Prins cyclization. The hydroxyl group is an excellent synthetic handle that can be converted to an amine through a robust, two-step sequence.

  • Azidation: The hydroxyl group is first converted into a good leaving group (e.g., mesylate or tosylate) and then displaced with an azide nucleophile (e.g., sodium azide, NaN₃). Alternatively, direct conversion can be achieved using reagents like diphenylphosphoryl azide (DPPA). This reaction typically proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism), which must be accounted for during the synthetic design.

  • Reduction: The resulting azide is then reduced to the primary amine. This transformation is most commonly achieved through catalytic hydrogenation (H₂, Pd/C) or with reducing agents such as lithium aluminum hydride (LiAlH₄) or triphenylphosphine (Staudinger reaction).

This sequence is highly reliable due to the clean nature of both the Sₙ2 displacement and the azide reduction, making it a cornerstone protocol in medicinal chemistry campaigns.

G cluster_2 Hydroxyl to Amine Workflow Hydroxy_THP 4-Hydroxy-THP Azidation Step 1: Azidation (e.g., DPPA, DEAD, NaN₃) SN2 Inversion Hydroxy_THP->Azidation Azido_THP 4-Azido-THP Azidation->Azido_THP Reduction Step 2: Reduction (e.g., H₂, Pd/C or LiAlH₄) Azido_THP->Reduction Amino_THP 4-Amino-THP Reduction->Amino_THP

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Exploratory

Introduction: The Pyran-4-Amine Scaffold as a Privileged Heterocycle in Drug Discovery

An In-depth Technical Guide to the Discovery and Characterization of Novel Pyran-4-Amine Compounds The 4H-pyran ring system is a cornerstone of heterocyclic chemistry, appearing in a multitude of natural products and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Characterization of Novel Pyran-4-Amine Compounds

The 4H-pyran ring system is a cornerstone of heterocyclic chemistry, appearing in a multitude of natural products and synthetic molecules.[1][2][3] When functionalized with an amine group, particularly at the 2-position (often resulting in a 2-amino-4H-pyran), this scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities.[2][4] These derivatives have demonstrated significant potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral agents.[1][2][3][5][6][7][8] Their therapeutic promise stems from the unique electronic and structural features of the pyran-4-amine core, which allows for diverse substitutions and interactions with various biological targets.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the modern workflow for discovering and characterizing novel pyran-4-amine compounds. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to make informed decisions in their own discovery campaigns. We will journey from the elegant and efficient synthesis of these scaffolds to their rigorous structural elucidation and subsequent evaluation of their biological potential, highlighting field-proven insights and methodologies throughout.

Part 1: Synthesis of Novel Pyran-4-Amine Scaffolds: The Power of Multi-Component Reactions

The most successful and widely adopted strategy for synthesizing libraries of 2-amino-4H-pyran derivatives is the one-pot, multi-component reaction (MCR).[1][3][9] The elegance of MCRs lies in their operational simplicity, high atom economy, and the ability to generate complex molecular architectures in a single step from readily available starting materials.[6]

Core Synthetic Strategy: The Three-Component Condensation

The cornerstone of 2-amino-4H-pyran synthesis is the reaction between an aldehyde, an active methylene nitrile (most commonly malononitrile), and a 1,3-dicarbonyl compound (such as a β-ketoester or dimedone).[5][6][9][10]

Experimental Protocol: General Synthesis of 2-Amino-4H-Pyran Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve the selected aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol (10-15 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base. Common choices include piperidine, N-methylmorpholine (NMM), or triethylamine (typically 2-3 drops).[5][6] The choice of catalyst is critical; organic bases are often sufficient to drive the reaction to completion under mild conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). These reactions are often efficient, with significant product formation observed within hours.[6]

  • Isolation and Purification: Upon completion, the product often precipitates directly from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol to remove residual reactants, and dried. If no precipitate forms, the solvent can be evaporated under reduced pressure, and the resulting residue purified by recrystallization from an appropriate solvent (e.g., ethanol).[11]

The Underlying Mechanism: A Cascade of Classical Reactions

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The formation of the 4H-pyran ring proceeds through a well-established cascade of reactions.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. This forms an electron-deficient α,β-unsaturated intermediate, often referred to as a benzylidenemalononitrile derivative.[12][13]

  • Michael Addition: The enolate of the 1,3-dicarbonyl compound, also generated under basic conditions, then acts as a nucleophile in a Michael addition to the activated double bond of the Knoevenagel product.[5][13]

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where an oxygen atom attacks the nitrile group, followed by tautomerization to yield the stable 2-amino-4H-pyran final product.[5]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Intermediate1 α,β-Unsaturated Intermediate (Benzylidenemalononitrile) Aldehyde->Intermediate1 Malononitrile Malononitrile Malononitrile->Intermediate1 Catalyst1 Base Catalyst Catalyst1->Aldehyde Intermediate2 Michael Adduct Intermediate1->Intermediate2 Intermediate1->Intermediate2 Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate2 Catalyst2 Base Catalyst Catalyst2->Dicarbonyl FinalProduct 2-Amino-4H-Pyran Intermediate2->FinalProduct Intramolecular Cyclization Intermediate2->FinalProduct

Harnessing Diversity-Oriented Synthesis

The true power of the MCR approach is the ability to generate vast libraries of compounds by simply varying the three starting components. This diversity is essential for exploring the structure-activity relationship (SAR).

Component 1: AldehydeComponent 2: Active MethyleneComponent 3: 1,3-DicarbonylResulting Scaffold Feature
BenzaldehydeMalononitrileEthyl AcetoacetatePhenyl group at C4
4-ChlorobenzaldehydeMalononitrileDimedone4-Chlorophenyl at C4, fused ring system
2-NaphthaldehydeMalononitrileAcetylacetoneNaphthyl group at C4
Pyridine-4-carbaldehydeMalononitrile8-HydroxyquinolinePyridyl at C4, fused quinoline system[10]

Part 2: Unambiguous Structural Characterization

The biological activity of a compound is inextricably linked to its precise chemical structure. Therefore, rigorous characterization using a suite of analytical techniques is not just a formality but a scientific necessity. A newly synthesized compound cannot be advanced to biological screening without its structure being unequivocally confirmed.

The Spectroscopic Toolkit

A combination of spectroscopic methods is employed to piece together the molecular structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework.[11]

    • ¹H NMR: Look for a characteristic singlet for the C4 proton (δ ≈ 4.5-5.2 ppm) and a broad singlet for the NH₂ protons (δ ≈ 6.8-7.3 ppm), which is exchangeable with D₂O.[6][13]

    • ¹³C NMR: Key signals include the C4 carbon (δ ≈ 35-40 ppm), the C2 carbon bearing the amine group (δ ≈ 155-160 ppm), and the nitrile carbon (C≡N) if present (δ ≈ 115-120 ppm).[6][13]

  • Infrared (IR) Spectroscopy: IR is used to confirm the presence of key functional groups.[11]

    • N-H stretch: A pair of sharp bands in the 3200-3400 cm⁻¹ region confirms the primary amine (NH₂).

    • C≡N stretch: A sharp, intense absorption around 2190-2220 cm⁻¹ is indicative of the nitrile group.[4][13]

    • C=O stretch: If a ketone or ester from the dicarbonyl component is present in the final structure, a strong band will appear around 1670-1720 cm⁻¹.[6]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming that the expected reaction has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[14]

  • Single Crystal X-ray Diffraction: Considered the "gold standard," this method provides the absolute, three-dimensional structure of the molecule in the solid state, resolving any ambiguity.[15]

G cluster_Spectroscopy Spectroscopic Analysis Start Crude Synthetic Product Purification Purification (Recrystallization / Chromatography) Start->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec (HRMS) Purification->MS Data_Analysis Data Interpretation & Structure Proposal NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Xray X-Ray Crystallography (If single crystals form) Data_Analysis->Xray Ambiguity / Confirmation Needed Final Confirmed Structure Data_Analysis->Final Structure Consistent Xray->Final Absolute Structure

Part 3: From Structure to Function: Evaluating Biological Activity

With a library of structurally confirmed, pure compounds in hand, the next phase is to screen for biological activity. The diverse nature of the pyran-4-amine scaffold necessitates a broad screening approach to identify potential therapeutic applications.

Primary Biological Screening
  • Antimicrobial Activity: Compounds are tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.[16] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.[3][6] Several 4H-pyran derivatives have shown potent activity, in some cases superior to standard antibiotics like ampicillin.[5][8]

  • Antioxidant Potential: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to quantify a compound's antioxidant capacity.[5] The results are often compared to a known antioxidant like butylated hydroxytoluene (BHT).[5][8]

Compound IDDPPH Scavenging (%) at 1 mg/mL[5]
4g 90.50%
4j 88.00%
4l 70.20%
BHT (Control) 95.30%
  • Anticancer Activity: The antiproliferative effects of the compounds are evaluated against various cancer cell lines, such as the HCT-116 colorectal cancer line.[5][8] A standard MTT or similar assay is used to determine the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.

Mechanistic Insights Through Computational Chemistry

In silico methods are invaluable for rationalizing observed activities and guiding the design of next-generation compounds.

  • Molecular Docking: This technique predicts how a compound (ligand) binds to the active site of a protein target. For instance, the anticancer activity of some pyran derivatives has been linked to the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[5][8] Docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, providing a molecular basis for the compound's activity.

  • Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties, orbital energies (HOMO/LUMO), and reactivity of the synthesized molecules.[15] This can help explain why certain derivatives are more reactive or possess more favorable electronic properties for biological interactions.[12][17]

G cluster_Screening Primary Biological Screening cluster_InSilico Mechanistic & Predictive Studies Start Library of Pure, Characterized Compounds Antimicrobial Antimicrobial Assays (MIC Determination) Start->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Start->Antioxidant Anticancer Anticancer Assays (IC₅₀ on Cell Lines) Start->Anticancer Hit_ID Identification of 'Hit' Compounds Antimicrobial->Hit_ID Antioxidant->Hit_ID Anticancer->Hit_ID Docking Molecular Docking (Target Interaction) Hit_ID->Docking SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Docking->SAR Lead_Opt Lead Optimization (Design of New Derivatives) SAR->Lead_Opt DFT DFT Studies (Electronic Properties) DFT->SAR

Conclusion and Future Outlook

The pyran-4-amine scaffold represents a privileged structure in medicinal chemistry, accessible through highly efficient and diversity-oriented multi-component reactions. The successful discovery of novel, biologically active agents depends on a logical and integrated workflow that combines elegant synthesis with rigorous, multi-technique characterization and broad biological screening. The insights gained from these experimental evaluations, when coupled with powerful computational tools, provide a clear path for rational drug design and lead optimization. Future research will likely focus on developing enantioselective syntheses to access chiral pyrans, as stereochemistry often plays a critical role in biological activity, and exploring their potential against an even wider array of therapeutic targets.[18]

References

  • Al-Ostath, A. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available at: [Link]

  • El-Agrody, A. M. (2011). Synthesis and biological activities of some fused pyran derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Audu, O. Y. et al. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyran-4-one and its derivatives. Journal of Molecular Structure. Available at: [Link]

  • Wang, Z. et al. (2017). Enantioselective Synthesis of 4H-Pyran via Amine-Catalyzed Formal (3 + 3) Annulation of δ-Acetoxy Allenoate. Organic Letters. Available at: [Link]

  • Romdhane, A. et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Aouad, M. R. et al. (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. PMC. Available at: [Link]

  • Miri, R. et al. (2007). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PMC. Available at: [Link]

  • Unknown. (n.d.). Examples of pyran molecules with biological activities. ResearchGate. Available at: [Link]

  • Nazari, Z. et al. (2017). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC. Available at: [Link]

  • Hassan, S. et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Available at: [Link]

  • Audu, O. Y. et al. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyran-4-one and its derivatives. Covenant University. Available at: [Link]

  • Bîrdeanu, M. et al. (2016). Synthesis and characterization of novel 4H-pyran-4-ylidene indole-based heterocyclic systems for several optical applications. ResearchGate. Available at: [Link]

  • Aouad, M. R. et al. (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. MDPI. Available at: [Link]

  • Mohajer, F. et al. (2023). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available at: [Link]

  • Unknown. (n.d.). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. SciSpace. Available at: [Link]

  • Unknown. (2025). Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. ResearchGate. Available at: [Link]

  • Unknown. (2022). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Current Organic Synthesis. Available at: [Link]

  • Al-Ostath, A. et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. Available at: [Link]

  • Unknown. (n.d.). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. Available at: [Link]

  • Reddy, C. R. et al. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery, a comprehensive understanding of a compound's phys...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine, a novel small molecule with potential therapeutic applications. Due to the nascent stage of research into this specific compound, this document will not only present its known properties but also serve as a practical manual for the experimental determination of its key physicochemical parameters. By synthesizing established methodologies with expert insights, this guide aims to empower researchers to unlock the full potential of this promising chemical entity.

The ionization state, lipophilicity, and solubility of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] An early and accurate assessment of these properties can significantly de-risk a drug development program, enabling informed decisions and reducing late-stage attrition. This guide is structured to provide both the foundational knowledge and the practical protocols necessary to thoroughly characterize 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine.

Molecular Identity and Predicted Physicochemical Profile

A foundational step in the characterization of any new chemical entity is the confirmation of its identity and the in silico prediction of its core physicochemical properties. These predicted values, while not a substitute for experimental data, offer a valuable preliminary assessment and can guide experimental design.

Table 1: Molecular and Predicted Physicochemical Properties of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

PropertyValueSource/Method
IUPAC Name 4-(3-tert-butylphenyl)oxan-4-amineChemDraw
CAS Number 861857-61-6Vendor Information[5]
Molecular Formula C₁₅H₂₃NOVendor Information
Molecular Weight 233.35 g/mol Calculated
Chemical Structure /\ / \ / \ C C / \ / \ C C--C C \ / \ / C------C O
Predicted pKa (basic) 9.5 ± 0.5ACD/pKa DB[6]
Predicted logP 3.2 ± 0.6ACD/logP DB[6]
Predicted Aqueous Solubility Low (µg/mL range)Based on logP and structural features

Note: Predicted values are generated using advanced computational algorithms and should be confirmed experimentally.

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The pKa of a molecule dictates its ionization state at a given pH, which in turn profoundly influences its solubility, permeability, and interaction with biological targets.[1][2][3][4] For 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine, the primary amine functionality is expected to be the main site of protonation, conferring basic properties to the molecule. An accurate experimental determination of its pKa is therefore a critical first step in its characterization.

Causality Behind Experimental Choice: Potentiometric Titration

Given the predicted low aqueous solubility of the target compound, a straightforward potentiometric titration in a purely aqueous system may be challenging. Therefore, a co-solvent approach is recommended. This method allows for the determination of the pKa in a mixed solvent system, which can then be extrapolated to determine the aqueous pKa. Potentiometric titration is a robust and widely accepted method for pKa determination.[5]

Experimental Protocol: Potentiometric pKa Determination in a Co-solvent System

Objective: To determine the aqueous pKa of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine by potentiometric titration in a methanol-water co-solvent system.

Materials:

  • 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine (as HCl salt or free base)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Standardized 0.1 M HCl

  • Standardized 0.1 M NaOH

  • pH electrode and meter, calibrated with standard buffers (pH 4, 7, and 10)

  • Automated titrator or magnetic stirrer and burette

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of methanol-water mixtures (e.g., 20%, 40%, 60% v/v methanol).

  • Sample Preparation: Accurately weigh a sufficient amount of the compound to achieve a final concentration of approximately 1-5 mM in each co-solvent mixture. If using the HCl salt, the solution will be acidic. If using the free base, add a stoichiometric excess of standardized HCl.

  • Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Blanket the solution with an inert gas to prevent atmospheric CO₂ dissolution.

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa in the co-solvent mixture corresponds to the pH at the half-equivalence point.

    • Determine the pKa for each co-solvent mixture.

  • Extrapolation to Aqueous pKa: Plot the determined pKa values against the mole fraction of methanol. Extrapolate the linear portion of the plot to zero mole fraction of methanol to obtain the aqueous pKa.

Self-Validating System: The linearity of the Yasuda-Shedlovsky plot (pKa vs. mole fraction of co-solvent) provides an internal validation of the experimental data. A strong linear correlation (R² > 0.98) indicates reliable measurements.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Co-solvent Mixtures (Methanol/Water) B Dissolve Compound in Co-solvent A->B C Potentiometric Titration with NaOH B->C D Generate Titration Curve C->D E Determine pKa in each Co-solvent D->E F Extrapolate to Aqueous pKa E->F

Caption: Workflow for potentiometric pKa determination.

Lipophilicity (logP/logD): A Predictor of Membrane Permeability and More

Lipophilicity, the affinity of a compound for a non-polar environment, is a critical parameter in drug development.[7][8][][10] It influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. The partition coefficient (logP) describes the distribution of the neutral form of a molecule between an organic and an aqueous phase, while the distribution coefficient (logD) accounts for all ionized and unionized species at a specific pH.

Causality Behind Experimental Choice: RP-HPLC Method

The traditional shake-flask method for logP determination can be time-consuming and requires a significant amount of pure compound. For a compound in the early stages of discovery, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and material-sparing alternative. This method correlates the retention time of a compound on a hydrophobic stationary phase with the known logP values of a set of standard compounds.

Experimental Protocol: logP Determination by RP-HPLC

Objective: To determine the logP of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine using a validated RP-HPLC method.

Materials:

  • 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

  • A set of standard compounds with known logP values (e.g., uracil, aniline, toluene, naphthalene)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Preparation of Standards and Sample: Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., acetonitrile).

  • HPLC Method Development: Develop an isocratic HPLC method with a mobile phase consisting of an acetonitrile/water mixture that provides good retention and peak shape for the compounds of interest.

  • Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil) to determine the column dead time.

  • Retention Time Measurement: Inject each standard compound and the test compound individually and record their retention times (tᵣ).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (tᵣ - t₀) / t₀.

  • Calibration Curve: Plot the log(k') of the standard compounds against their known logP values. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • logP Determination: Calculate the log(k') for the test compound and use the regression equation to determine its logP.

Self-Validating System: The linearity of the calibration curve (R² > 0.99) and the inclusion of quality control standards with known logP values within each run ensure the accuracy and reproducibility of the method.

logP_Determination_Workflow A Prepare Standard and Test Compound Solutions B Inject into RP-HPLC System A->B C Measure Retention Times (tᵣ) B->C D Calculate Capacity Factors (k') C->D E Create Calibration Curve (log(k') vs. known logP) D->E F Determine logP of Test Compound E->F

Caption: Workflow for logP determination by RP-HPLC.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental property that significantly impacts a drug's oral bioavailability.[][12][13][14][15] A compound must be in solution to be absorbed across the gastrointestinal tract. Therefore, understanding the solubility of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is crucial for its development as an oral therapeutic. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

Causality Behind Experimental Choices: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This high-throughput assay measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is highly relevant for early drug discovery, where it can flag potential solubility issues and guide structure-activity relationship (SAR) studies.

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound in its solid state in an aqueous buffer. It is a more time- and resource-intensive assay but provides the definitive solubility value, which is essential for pre-formulation and formulation development.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

Objective: To rapidly assess the kinetic solubility of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine.

Materials:

  • 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or a plate reader with a light-scattering module

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.

  • Buffer Addition: Add PBS to each well to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Kinetic_Solubility_Workflow A Prepare DMSO Stock Solution B Dispense into Microtiter Plate A->B C Add Aqueous Buffer B->C D Incubate and Shake C->D E Measure Light Scattering (Nephelometry) D->E F Determine Kinetic Solubility E->F

Caption: Workflow for kinetic solubility determination.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine.

Materials:

  • Solid 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector or LC-MS/MS

Procedure:

  • Sample Preparation: Add an excess of the solid compound to a vial containing a known volume of PBS.

  • Equilibration: Tightly cap the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a calibration curve.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound.

Self-Validating System: To ensure that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

Conclusion

The thorough physicochemical characterization of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is a critical endeavor for its advancement as a potential therapeutic agent. This guide has outlined the fundamental properties of this molecule and provided detailed, field-proven protocols for the experimental determination of its pKa, logP, and aqueous solubility. By adhering to these methodologies, researchers can generate high-quality, reliable data that will be instrumental in guiding formulation development, predicting in vivo behavior, and ultimately, maximizing the probability of success for this promising compound. The integration of predictive modeling with robust experimental validation, as advocated in this guide, represents a best-practice approach in modern drug discovery.

References

  • What is pKa and how is it used in drug development? (2023, December 13). Retrieved from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved from [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. (n.d.). PMC. Retrieved from [Link]

  • Is there enough focus on lipophilicity in drug discovery? (2019, November 17). Taylor & Francis. Retrieved from [Link]

  • Propersea - Property Prediction. (n.d.). Physical Sciences Data-science Service. Retrieved from [Link]

  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. (2025, December 11). American Pharmaceutical Review. Retrieved from [Link]

  • ChemMine tools: an online service for analyzing and clustering small molecules. (n.d.). PMC - NIH. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024, June 4). PMC - NIH. Retrieved from [Link]

  • New machine-learning application to help researchers predict chemical properties. (2025, July 24). Retrieved from [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023, April 9). DigitalCommons@UNL - University of Nebraska–Lincoln. Retrieved from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Exploratory Studies of Tert-butylphenyl Tetrahydropyran Amines

Foreword In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that occupy three-dimensional space is paramount for identifying next-generation therapeutics. The strategic combination of...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that occupy three-dimensional space is paramount for identifying next-generation therapeutics. The strategic combination of privileged structural motifs can unlock unique pharmacological properties, offering new avenues for targeting complex diseases. This guide focuses on the exploratory studies of a promising, yet underexplored, class of compounds: tert-butylphenyl tetrahydropyran amines .

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic framework, grounded in scientific principles, to guide the synthesis, characterization, and initial biological evaluation of this novel chemical class. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: Strategic Rationale and Molecular Design

The Tetrahydropyran (THP) Moiety: A Privileged Scaffold

The tetrahydropyran ring is a staple in medicinal chemistry, recognized for its ability to confer favorable physicochemical properties to drug candidates.[1] As a saturated heterocycle, it serves as a bioisosteric replacement for cyclohexane, but with distinct advantages. The inclusion of an oxygen atom reduces lipophilicity and can act as a hydrogen bond acceptor, potentially improving drug-target interactions and enhancing aqueous solubility.[2] This modification can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The conformational rigidity of the THP ring, compared to an open-chain ether, can also pre-organize the molecule for optimal binding to its biological target, thereby improving potency. The THP-amine motif is notably present in clinically evaluated molecules such as the ATM kinase inhibitor AZD0156 and the approved AML drug gilteritinib.[2]

The Tert-butylphenyl Group: A Potent Modulator of Pharmacokinetics and Potency

The tert-butyl group is a large, sterically demanding alkyl substituent that exerts profound influence on a molecule's properties.[3] Its bulk can provide a "steric shield," protecting adjacent functional groups from metabolic degradation and increasing the compound's in vivo half-life.[4] This group significantly increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. Furthermore, the tert-butyl group can serve as a critical anchoring point within a protein's binding pocket, often occupying hydrophobic sub-pockets to enhance binding affinity and selectivity. While often metabolically stable, the tert-butyl group can undergo oxidation by cytochrome P450 enzymes to form hydroxylated or carboxylated metabolites, sometimes with retained or modulated biological activity, as seen in the metabolism of the antihistamine terfenadine to fexofenadine.[4]

The Hypothesis: Synergy in a Novel Scaffold

The combination of the tert-butylphenyl moiety with the tetrahydropyran amine core presents a compelling hypothesis. We propose that this novel scaffold will yield compounds with a unique blend of properties:

  • Favorable ADME Profile: Conferred by the tetrahydropyran ring.

  • Enhanced Potency and Metabolic Stability: Driven by the strategic placement of the tert-butylphenyl group.

  • Novel Target Engagement: The specific three-dimensional arrangement of the aromatic ring, the amine, and the heterocycle may allow for interactions with biological targets that are inaccessible to simpler scaffolds.

This guide will now lay out the experimental pathway to synthesize and validate this hypothesis.

Part 2: Synthesis, Purification, and Characterization

The synthesis of tert-butylphenyl tetrahydropyran amines requires a multi-step approach that is both robust and amenable to future diversification for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The overall synthetic strategy is outlined below. It begins with the construction of a key tetrahydropyran-4-one intermediate, followed by the introduction of the aryl moiety and subsequent reductive amination.

Caption: Proposed synthetic pathway for tert-butylphenyl tetrahydropyran amines.

Experimental Protocol: Synthesis

Protocol 2.2.1: Synthesis of 4-(4-tert-butylphenyl)tetrahydro-2H-pyran-4-one (Ketone Intermediate)

  • Rationale: This protocol first forms a tertiary alcohol by nucleophilic addition of a Grignard reagent to a ketone. The subsequent acid-catalyzed dehydration and isomerization yield the desired ketone intermediate.

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings. Add a solution of 4-bromo-tert-butylbenzene in anhydrous tetrahydrofuran (THF) dropwise. If the reaction does not initiate, add a small crystal of iodine. Once initiated, add the remaining aryl bromide solution and reflux for 2 hours. Cool to room temperature.

  • Grignard Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of tetrahydropyran-4-one in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dehydration/Isomerization: Dissolve the crude tertiary alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid and heat to reflux with a Dean-Stark trap for 4 hours to remove water.

  • Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone intermediate.

Protocol 2.2.2: Reductive Amination to Yield the Target Amine

  • Rationale: We will employ a metal-free reductive amination using ammonia borane. This method is mild, efficient, and avoids transition metal contamination, which simplifies purification and is beneficial for compounds intended for biological screening.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the ketone intermediate from Protocol 2.2.1 in 2,2,2-trifluoroethanol (TFE).

  • Amine Source: Add ammonia borane complex in a single portion.

  • Reaction: Stir the mixture at room temperature in an open flask for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add 1 M hydrochloric acid and wash with dichloromethane to remove any unreacted ketone.

  • Basification: Basify the aqueous layer to pH > 12 with 6 M sodium hydroxide solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine product.

Protocol: Purification
  • Rationale: Primary and secondary amines can exhibit poor peak shape and recovery on standard silica gel due to strong interactions with acidic silanol groups. Using an amine-functionalized stationary phase or adding a basic modifier to the eluent neutralizes these sites, leading to improved chromatographic performance.[6]

  • Method Selection: Utilize flash column chromatography with an amine-functionalized silica gel (e.g., Biotage® SNAP KP-NH) or standard silica gel with an eluent system containing a small percentage of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide in a hexane/ethyl acetate gradient).[6]

  • Gradient Elution: Develop a suitable gradient based on TLC analysis. A typical gradient might range from 100% hexane to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC. Pool fractions containing the pure product and concentrate under reduced pressure to yield the purified tert-butylphenyl tetrahydropyran amine.

Protocol: Structural Characterization
  • Rationale: A combination of spectroscopic techniques is required to unambiguously confirm the structure and assess the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire a spectrum to confirm the presence of all expected proton signals, including the characteristic singlet for the tert-butyl group (~1.3 ppm), aromatic protons, and the diastereotopic protons of the tetrahydropyran ring.[7]

    • ¹³C NMR: Confirm the presence of the correct number of carbon signals.[8]

  • Mass Spectrometry (MS):

    • Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition by comparing the experimental exact mass with the calculated value.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Confirm the presence of key functional groups. Look for N-H stretching bands (typically in the 3300-3500 cm⁻¹ region for a primary amine) and C-H stretches for aromatic and aliphatic groups.[8]

Characterization Data (Hypothetical) Expected Result
¹H NMR Singlet (~1.3 ppm, 9H), Multiplets (aromatic region, 4H), Multiplets (THP ring protons), Broad singlet (amine protons, integrates to 2H)
¹³C NMR ~10-12 distinct signals, including quaternary carbons for the tert-butyl group and the C-4 of the THP ring.
HRMS (ESI+) [M+H]⁺ ion corresponding to the calculated exact mass for C₁₅H₂₄NO⁺.
FTIR (cm⁻¹) ~3350 (N-H stretch), ~2960 (aliphatic C-H stretch), ~1600 (aromatic C=C stretch), ~1100 (C-O-C stretch)

Part 3: Biological and Pharmacological Evaluation

Once the target compounds are synthesized and characterized, the next phase is to conduct a series of exploratory biological assays to understand their potential effects.

Workflow for Initial Biological Screening

The following workflow provides a logical progression from broad cytotoxicity assessment to more specific, target-oriented assays.

G A B Primary Amine Quantification A->B Quantify Stock C General Cytotoxicity Screen (MTT Assay) B->C Assess Toxicity D Lysosomotropism Assay (Lysotracker Staining) B->D Assess Cellular Fate E Target-Based Screening (e.g., Nuclear Receptor Assays) B->E Assess Activity F C->F D->F E->F G Hit Identification F->G

Caption: Workflow for the initial biological evaluation of novel compounds.

Experimental Protocols: Biological Assays

Protocol 3.2.1: Primary Amine Quantification Assay

  • Rationale: Accurate quantification of the primary amine concentration in stock solutions is critical for reliable dose-response experiments. A fluorometric assay provides high sensitivity.[9]

  • Reagent Preparation: Prepare assay buffer and a standard curve using a known primary amine (e.g., methylamine-HCl) as described in a commercial kit, such as the MicroMolar Primary Amine Assay Kit.[9]

  • Sample Preparation: Prepare serial dilutions of the synthesized compound in the assay buffer.

  • Assay Procedure: In a 96-well plate, mix the diluted samples and standards with the assay reagent. Incubate as per the manufacturer's instructions.

  • Measurement: Read the fluorescence using a plate reader with excitation at ~390 nm and emission at ~470 nm.[9]

  • Analysis: Calculate the concentration of the unknown samples by comparing their fluorescence to the standard curve.

Protocol 3.2.2: General Cytotoxicity Assessment (MTT Assay)

  • Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. This initial screen is crucial to determine the concentration range for subsequent assays and to flag overtly toxic compounds.[10]

  • Cell Seeding: Seed a human cell line (e.g., HaCaT keratinocytes or a relevant cancer cell line like MDA-MB-231) in a 96-well plate and allow cells to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • Self-Validation and Controls: Include wells with vehicle control (e.g., 0.1% DMSO) to represent 100% viability and a positive control (e.g., doxorubicin) to confirm the assay's ability to detect cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.2.3: Evaluation of Endocrine Disruption Potential

  • Rationale: Tert-butylated phenolic compounds have been reported to possess endocrine-disrupting activities.[11] Transcriptional activation assays using engineered cell lines are a standard method to screen for estrogen receptor (ER) and androgen receptor (AR) agonism or antagonism.

  • Cell Lines: Utilize appropriate reporter cell lines, such as hERα-HeLa-9903 for estrogenic activity and 22Rv1/MMTV_GR-KO for androgenic activity.[11]

  • Agonist Mode: Treat cells with a dose-response of the test compound.

  • Antagonist Mode: Co-treat cells with a fixed concentration of a known agonist (e.g., 17β-estradiol for ER, dihydrotestosterone for AR) and a dose-response of the test compound.

  • Measurement: After incubation (typically 24 hours), measure the reporter gene activity (e.g., luciferase or β-galactosidase).

  • Analysis: In agonist mode, determine the half-maximal effective concentration (EC₅₀). In antagonist mode, determine the half-maximal inhibitory concentration (IC₅₀).

Biological Assay Data (Hypothetical) Parameter Measured Potential Outcome and Interpretation
MTT Cytotoxicity IC₅₀ (µM)High IC₅₀ (>50 µM) suggests low general toxicity. Low IC₅₀ (<10 µM) indicates significant cytotoxicity.
ER Transcriptional Assay EC₅₀ / IC₅₀ (µM)A low EC₅₀ indicates potential estrogen receptor agonism. A low IC₅₀ indicates potential antagonism.
AR Transcriptional Assay EC₅₀ / IC₅₀ (µM)A low EC₅₀ indicates potential androgen receptor agonism. A low IC₅₀ indicates potential antagonism.

Part 4: Data Interpretation and Future Directions

The initial exploratory phase generates a multi-dimensional dataset. The key to advancing the project is to synthesize this information into a coherent structure-activity relationship (SAR).

Establishing Initial SAR

By synthesizing a small library of analogs (e.g., varying the position of the tert-butyl group, or replacing it with other alkyl groups), an initial SAR table can be constructed. This table should correlate structural modifications with changes in cytotoxicity and target-specific activity. This analysis will reveal which structural features are critical for the observed biological effects and guide the design of the next generation of compounds.

Future Directions

Based on the initial findings, several paths can be pursued:

  • Hit-to-Lead Optimization: If a compound shows promising activity and a clean cytotoxicity profile, further chemical modifications can be made to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: If a compound exhibits an interesting phenotype (e.g., potent, selective cytotoxicity in a cancer cell line) without a known mechanism, target identification studies would be the next logical step.

  • In-Vivo Studies: Promising lead compounds with well-defined in vitro activity and acceptable safety profiles can be advanced to preliminary pharmacokinetic and efficacy studies in animal models.

This guide provides the foundational strategy for a comprehensive exploration of tert-butylphenyl tetrahydropyran amines. By systematically applying these principles of synthesis, purification, characterization, and biological evaluation, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this novel chemical scaffold.

References

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  • Aiyelabola, T., et al. (2020). Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. Advances in Biological Chemistry, 10, 172-189. Retrieved from [Link][16]

  • Giesche, H. (2012). Synthesis and Rapid Characterization of Amine-Functionalized Silica. ACS Applied Materials & Interfaces, 4(4), 2247-2255. Retrieved from [Link]

  • Huang, X. J., et al. (2002). Synthesis, characterization and evaluation of a novel double-amine packing for reversed-phase high performance liquid chromatography. Chinese Journal of Analytical Chemistry, 30(9), 1048-1052. Retrieved from [Link]

  • Byrne, A., et al. (2010). Novel Multiparametric Approach to Elucidate the Surface Amine-Silanization Reaction Profile on Fluorescent Silica Nanoparticles. Langmuir, 26(24), 18991-19000. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butyldiphenylamine. PubChem. Retrieved from [Link]

  • Ghavami, S., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1503. Retrieved from [Link][8]

  • Liu, J. K. (2018). Structural diversity and biological activity of natural p-terphenyls. Journal of Asian Natural Products Research, 20(12), 1113-1136. Retrieved from [Link]

  • Golubev, V. A., & Sen', V. D. (2013). Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. Russian Journal of Organic Chemistry, 49(4), 555-558. Retrieved from [Link]

  • Wöhrle, T., et al. (2013). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions, 42(39), 14064-14076. Retrieved from [Link]

  • Khan, M. I. H., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(19), 6519. Retrieved from [Link]

  • Lee, H. Y. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 443. Retrieved from [Link][17]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unpacking a Privileged Scaffold In the landscape of modern drug discovery, the quest for molecules with enhanced three-dimensionality...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Privileged Scaffold

In the landscape of modern drug discovery, the quest for molecules with enhanced three-dimensionality, favorable physicochemical properties, and precise vector control for substituent placement is paramount. The 4-aryl-tetrahydropyran-4-amine framework has emerged as a privileged scaffold that addresses these needs. Specifically, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS 861857-61-6) represents a highly valuable building block for constructing complex molecular architectures.[1][2]

This guide provides an in-depth analysis of its strategic value, core applications, and detailed protocols for its incorporation into medicinal chemistry programs.

Key Structural Features and Their Significance:

  • Tetrahydropyran (THP) Ring: As a saturated heterocycle, the THP ring serves as a rigid, low-entropy scaffold.[3] It often acts as a bioisosteric replacement for cyclohexane but with improved properties, such as enhanced solubility and the potential for hydrogen bonding via the ring oxygen. Its incorporation is a common strategy to improve ADME (absorption, distribution, metabolism, and excretion) profiles.[3]

  • Gem-Disubstituted Quaternary Center: The attachment of both the aryl group and the amine to the same carbon (C4) creates a stereochemically defined quaternary center. This conformationally locks the substituents, providing medicinal chemists with precise control over the spatial orientation of pharmacophoric elements.

  • 3-(tert-Butyl)phenyl Group: The tert-butyl group is a cornerstone moiety in drug design, valued for its unique steric and electronic properties.[4]

    • Steric Shielding: Its significant bulk can protect adjacent parts of a molecule from metabolic degradation, potentially increasing a drug's half-life.[5][6]

    • Lipophilicity and Binding: It provides a large, hydrophobic surface ideal for engaging with nonpolar pockets in target proteins, often boosting binding affinity and potency.[5][6]

    • Conformational Locking: Its steric demand can restrict the rotation of the phenyl ring, locking the molecule into a specific, bioactive conformation.[4]

  • Primary Amine: This functional group is the primary attachment point for synthetic elaboration, serving as a versatile handle for a wide array of chemical transformations, including amide bond formation and reductive amination.[7]

Strategic Value and Core Applications in Drug Discovery

The unique combination of features in 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine makes it particularly suitable for developing therapeutics targeting complex disease areas.

Primary Application Area: Central Nervous System (CNS) Disorders The tetrahydropyran scaffold is frequently found in CNS-active agents.[3] Its ability to confer favorable drug-like properties makes it an attractive core for targets such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The rigid framework allows for the precise positioning of pharmacophores needed to interact with the complex binding sites of these proteins.

Other Potential Therapeutic Areas: While CNS applications are prominent, the aminopyran motif is versatile and has been explored in other contexts:

  • Oncology: Various substituted pyran derivatives have demonstrated anticancer activity.[8]

  • Infectious Diseases: The scaffold has been incorporated into molecules with antiviral and antibacterial properties.

Key Advantages in a Medicinal Chemistry Program:

  • Rapid SAR Exploration: The primary amine allows for the rapid synthesis of analog libraries (e.g., amides, sulfonamides, secondary/tertiary amines), enabling efficient exploration of structure-activity relationships (SAR).

  • ADME Profile Optimization: The THP ring is a well-established tool for improving metabolic stability and aqueous solubility compared to more lipophilic carbocyclic analogs.[3]

  • Escape from Flatland: The inherent three-dimensionality of the sp³-rich THP scaffold can lead to improved selectivity and novel intellectual property by moving away from flat, aromatic structures.[9][10]

Synthesis and Derivatization: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of the title compound. The causality behind key experimental choices is explained to provide a deeper understanding.

Protocol 1: Synthesis of the Core Amine Scaffold

The most logical synthetic route to 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine proceeds through the corresponding ketone precursor, which is then converted to the amine via reductive amination.

G cluster_0 Part A: Ketone Synthesis cluster_1 Part B: Reductive Amination A Tetrahydro-4H-pyran-4-one D Grignard Addition A->D B 3-tert-Butylbromobenzene C Grignard Formation (Mg, THF) B->C C->D E Tertiary Alcohol Intermediate D->E F Oxidation (e.g., PCC, DMP) E->F G 4-(3-tert-Butylphenyl) tetrahydro-2H-pyran-4-one F->G H Ketone Precursor (G) K Imine/Iminium Formation H->K I Ammonium Acetate (Ammonia Source) I->K J Sodium Cyanoborohydride (Reducing Agent) L Reduction J->L K->L M 4-(3-(tert-Butyl)phenyl) tetrahydro-2H-pyran-4-amine L->M G cluster_0 Amide Coupling cluster_1 Reductive Amination cluster_2 Sulfonylation Start 4-(3-(tert-Butyl)phenyl) tetrahydro-2H-pyran-4-amine E Nucleophilic Attack Start->E I Imine Formation Start->I N Sulfonamide Product Start->N A Carboxylic Acid (R-COOH) D Active Ester Formation A->D B Coupling Agent (e.g., HATU) B->D C Base (e.g., DIPEA) C->E D->E F Amide Product E->F G Aldehyde/Ketone (R'-CHO) G->I H Reducing Agent (e.g., NaBH(OAc)₃) J Reduction H->J I->J K Secondary/Tertiary Amine Product J->K L Sulfonyl Chloride (R''-SO₂Cl) L->N M Base (e.g., Pyridine) M->N

Sources

Application

Application Note: Preclinical Pharmacological Profiling of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

Scientific Context & Structural Rationale The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine represents a highly specialized synthetic pharmacophore. Structurally, it features a rigid tetrahydropyran-4-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Rationale

The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine represents a highly specialized synthetic pharmacophore. Structurally, it features a rigid tetrahydropyran-4-amine core, which serves as an oxygen-containing bioisostere to classic piperidine or cyclohexane-based central nervous system (CNS) scaffolds.

The critical functionalization is the meta-substituted tert-butyl group on the phenyl ring. As an Application Scientist, it is vital to understand the causality behind this structural choice: the tert-butyl moiety drastically increases the steric bulk and lipophilicity (LogP) of the aryl domain. This thermodynamic modification drives high-affinity insertion into the hydrophobic binding pockets of two primary CNS targets:

  • The NMDA Receptor Ion Channel : Acting as an uncompetitive channel blocker, topologically mimicking arylcyclohexylamines.

  • Sigma Receptors (σ1R and σ2R) : Acting as a lipophilic ligand capable of displacing endogenous sterols or reference antipsychotics.

Experimental Workflow & Logical Relationships

To systematically evaluate this compound, we employ a tiered screening cascade. Primary radioligand binding assays determine target affinity, while secondary functional assays validate the physiological response.

Workflow for evaluating 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine receptor activity.

Assay Causality and Self-Validating Design

To establish a trustworthy data package, experimental protocols cannot merely measure binding; they must validate the state of the receptor. Every protocol described below operates as a self-validating system:

  • NMDA Receptor State-Dependency : Because the test compound is hypothesized to bind inside the NMDA receptor pore, the assay buffer must contain saturating concentrations of1[1]. Causality : These co-agonists force the ion channel into the "open" conformation, granting the radioligand ([3H]MK-801) and the test compound physical access to the internal binding site.

  • Sigma Receptor Masking Strategy : While 2[2], the radioligand [3H]-DTG binds equally to both σ1R and σ2R. Causality : To isolate σ2R activity, the assay must include3[3], ensuring the remaining signal is exclusively σ2R-derived.

  • Assay Robustness (Z'-factor) : Every 96-well plate must include total binding (vehicle) and non-specific binding (NSB) controls to calculate the Z'-factor. An assay is only deemed valid if Z' > 0.5, proving the signal window is statistically wide enough to detect competitive displacement accurately.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the test compound compared to industry-standard reference agents.

Compound / ReferenceTargetAssay TypeRadioligandIC50 (nM)Ki (nM)
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine NMDA ReceptorRadioligand Binding[3H]MK-801145.2 ± 12.485.6 ± 8.1
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Sigma-1 (σ1R)Radioligand Binding[3H]-(+)-Pentazocine18.5 ± 2.19.4 ± 1.2
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Sigma-2 (σ2R)Radioligand Binding[3H]-DTG210.4 ± 15.6135.2 ± 10.5
MK-801 (Reference) NMDA ReceptorRadioligand Binding[3H]MK-8014.2 ± 0.52.5 ± 0.3
Haloperidol (Reference) Sigma-1 (σ1R)Radioligand Binding[3H]-(+)-Pentazocine3.1 ± 0.41.8 ± 0.2

(Note: Data presented is representative of typical assay performance for this pharmacophore class to illustrate assay validation windows).

Detailed Experimental Methodologies

Protocol A: NMDA Receptor[3H]MK-801 Displacement Assay

Objective: Determine the binding affinity (Ki) of the test compound for the NMDA receptor ion channel.

  • Membrane Preparation : Resuspend rat cortical membranes in 5 mM HEPES buffer (pH 7.4) to a final protein concentration of 0.25–0.5 μg/mL.

  • Buffer Optimization : Supplement the assay buffer with 100 μM Glutamate and 100 μM Glycine to maintain the channel in the open state.

  • Incubation : Combine 50 μL of test compound (10-point dose-response, 10^-10 to 10^-4 M), 50 μL of [3H]MK-801 (final concentration 1 nM), and 100 μL of membrane suspension in a 96-well plate. Incubate at room temperature for 4 hours to reach equilibrium.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of highly lipophilic test compounds.

  • Quantification : Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Define NSB using 10 μM unlabeled MK-801.

Protocol B: Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Binding Assays

Objective: Profile the compound's affinity and selectivity for sigma receptor subtypes.

  • Receptor Source : Prepare rat liver homogenates (rich in both σ1R and σ2R) in 50 mM Tris-HCl buffer (pH 8.0).

  • σ1R Assay Setup : Incubate 250 μg of membrane protein with 2 nM [3H]-(+)-pentazocine and varying concentrations of the test compound. Define non-specific binding using 10 μM unlabeled Haloperidol. Incubate for 90 minutes at 37°C.

  • σ2R Assay Setup (Masking Strategy) : Incubate membranes with 2 nM [3H]-DTG. Add 5 μM unlabeled (+)-pentazocine to the buffer to saturate and mask all σ1R sites. Define non-specific binding using 10 μM unlabeled DTG.

  • Filtration : Filter through PEI-soaked GF/B filters, wash with ice-cold Tris buffer, and quantify via liquid scintillation counting.

Protocol C: Functional Validation via Intracellular Calcium Imaging

Objective: Determine if the compound acts as a functional antagonist at the target receptors.

  • Cell Preparation : Plate primary rat cortical neurons or recombinant cells expressing NMDARs in 384-well black-walled, clear-bottom plates.

  • Dye Loading : Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 for 45 minutes at 37°C. Causality: The AM ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Compound Addition : Pre-incubate cells with the test compound for 15 minutes.

  • Stimulation & Readout : Stimulate cells with an EC80 concentration of Glutamate/Glycine. Measure the transient increase in intracellular calcium (fluorescence emission at 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader). Calculate the functional IC50 based on the attenuation of the calcium peak compared to the vehicle control.

References

  • Differential binding properties of [3H]dextrorphan and[3H]MK-801 in heterologously expressed NMDA receptors. Source: NIH PubMed Central.
  • Sigma Receptor Binding Assays. Source: Current Protocols in Pharmacology (NIH PubMed Central).
  • Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Source: MDPI.

Sources

Method

The Tetrahydro-2H-pyran-4-amine Scaffold: A Privileged Motif in Modern Drug Discovery

Introduction: Beyond Flatland in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel chemical matter with superior pharmacological properties is relentless. Medicinal chemists increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical matter with superior pharmacological properties is relentless. Medicinal chemists increasingly seek to escape the "flatland" of two-dimensional aromatic structures, venturing into three-dimensional chemical space to enhance target engagement, improve physicochemical properties, and unlock new intellectual property. The tetrahydropyran (THP) ring has emerged as a cornerstone in this endeavor. As a saturated heterocycle, the THP motif offers a rigid, low-entropy scaffold that can improve oral bioavailability and metabolic stability compared to more lipophilic carbocyclic analogs like cyclohexane. Its embedded oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and subtly modulating the molecule's polarity.

This guide focuses on a particularly valuable subset: substituted tetrahydro-2H-pyran-4-amines . The strategic placement of a nitrogen atom at the C4 position provides a crucial vector for synthetic diversification, allowing for the attachment of a wide range of substituents that can be tailored to interact with specific biological targets. This motif is not merely a passive scaffold; it is an active contributor to the pharmacodynamic and pharmacokinetic profile of a drug candidate. We will explore its application through the lens of approved drugs and clinical candidates, providing detailed protocols for the synthesis and biological evaluation of these powerful building blocks.

Case Study 1: Entrectinib (Rozlytrek®) - A Multi-Targeting Kinase Inhibitor

Entrectinib is a potent, orally bioavailable inhibitor of the tyrosine kinases TRKA, TRKB, and TRKC, as well as ROS1 and ALK.[1] It is approved for the treatment of tumors with neurotrophic tyrosine receptor kinase (NTRK) gene fusions and ROS1-positive non-small cell lung cancer (NSCLC).[2]

The chemical structure of Entrectinib, N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzamide, prominently features the tetrahydro-2H-pyran-4-ylamino moiety. This group is crucial for the drug's overall profile.

Mechanism of Action: Entrectinib functions as an ATP-competitive inhibitor, binding to the active site of its target kinases.[3][4] This binding prevents the phosphorylation of downstream signaling proteins, thereby blocking pathways that lead to uncontrolled cell proliferation and survival. The drug's ability to cross the blood-brain barrier is a key clinical advantage, allowing it to target metastases in the central nervous system.[4] The physicochemical properties imparted by the THP-amine scaffold contribute to this favorable distribution.

Case Study 2: AZD0156 - A Selective ATM Kinase Inhibitor

The DNA Damage Response (DDR) is a critical signaling network that cells activate to repair damaged DNA. A master regulator of this process is the Ataxia-Telangiectasia Mutated (ATM) kinase, a serine/threonine kinase that is activated by DNA double-strand breaks (DSBs).[5] Inhibiting ATM can sensitize cancer cells to radiation and certain chemotherapies, a concept known as synthetic lethality.

AZD0156 is a potent and selective inhibitor of ATM kinase that has been investigated in clinical trials.[6][7] Its structure, 8-(6-(3-(dimethylamino)propoxy)pyridin-3-yl)-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one, incorporates the THP-amine scaffold by attaching the pyran ring directly to a nitrogen atom of the core heterocycle.

The Role of ATM in the DNA Damage Response: Upon sensing a DSB, ATM autophosphorylates and dissociates from an inactive dimer into active monomers.[8] These monomers then phosphorylate a cascade of downstream targets, including CHK2 and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.[9][10] By inhibiting ATM, AZD0156 prevents these downstream signaling events, causing catastrophic DNA damage to accumulate in cancer cells, particularly when combined with a DNA-damaging agent.[7][11]

Below is a diagram illustrating the central role of ATM in the DDR pathway.

DDR_Pathway DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_dimer ATM (inactive dimer) MRN->ATM_dimer activates ATM_mono ATM-P (active monomer) ATM_dimer->ATM_mono autophosphorylation CHK2 CHK2 ATM_mono->CHK2 p53 p53 ATM_mono->p53 Repair DNA Repair ATM_mono->Repair phosphorylates repair factors AZD0156 AZD0156 AZD0156->ATM_mono inhibits CHK2_P CHK2-P CHK2->CHK2_P p53_P p53-P p53->p53_P Arrest Cell Cycle Arrest CHK2_P->Arrest Apoptosis Apoptosis p53_P->Apoptosis p53_P->Arrest

Figure 1: Simplified DNA Damage Response (DDR) pathway showing inhibition by AZD0156.

Case Study 3: Gilteritinib (Xospata®) - A FLT3/AXL Inhibitor for AML

Gilteritinib is a small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL, approved for the treatment of adult patients who have relapsed or refractory acute myeloid leukemia (AML) with an FLT3 mutation.[12] The structure of Gilteritinib also contains the key tetrahydropyran moiety, linked via an ether to the core pyrazine carboxamide scaffold, which then connects to an amino group.

Mechanism of Action: FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic stem cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and drive the growth of leukemia cells.[13] Gilteritinib acts as a type I kinase inhibitor, binding to the ATP-binding pocket of both wild-type and mutated FLT3, thereby inhibiting its autophosphorylation and the activation of downstream signaling molecules like STAT5 and ERK.[14][15]

Quantitative Analysis: Structure-Activity Relationship (SAR)

The THP-amine moiety is not just a placeholder; its substitution pattern is critical for potency and selectivity. The following table summarizes inhibitory activities for AZD0156 and Gilteritinib, demonstrating the high potency achieved with this scaffold.

CompoundTarget KinaseMutation StatusIC₅₀ (nM)Reference
AZD0156 ATMWild-Type0.58[11][16]
ATRWild-Type>1000[16]
mTORWild-Type>1000[16]
Gilteritinib FLT3ITD0.92[12]
FLT3D835Y1.6[12]
FLT3ITD-F691L22[12]
AXLWild-TypePotent Inhibitor[12]

Analysis: The data clearly shows that molecules incorporating the THP-amine scaffold can achieve sub-nanomolar potency against their primary target (e.g., AZD0156 against ATM). Furthermore, AZD0156 demonstrates exceptional selectivity (>1000-fold) against other related kinases in the PIKK family, a critical feature for minimizing off-target effects.[16] Gilteritinib maintains high potency against common resistance-conferring mutations in FLT3, such as D835Y, although some mutations like F691L can reduce its activity.[12][17]

Application Protocol 1: Synthesis of a Substituted Tetrahydro-2H-pyran-4-amine via Reductive Amination

This protocol describes a general and robust method for synthesizing N-substituted tetrahydro-2H-pyran-4-amines from the commercially available tetrahydro-4H-pyran-4-one. Reductive amination is a cornerstone of medicinal chemistry, providing a direct route to secondary and tertiary amines.

Reductive_Amination Start Start Materials: - Tetrahydro-4H-pyran-4-one - Primary/Secondary Amine (R-NH₂) - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., DCE) Step1 Step 1: Imine/Enamine Formation Combine ketone and amine in solvent. Stir at room temperature. Start->Step1 Step2 Step 2: Reduction Add reducing agent portion-wise. Monitor reaction by TLC/LC-MS. Step1->Step2 Step3 Step 3: Work-up Quench with aqueous base (e.g., NaHCO₃). Separate organic layer. Step2->Step3 Step4 Step 4: Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. Step3->Step4 Product Final Product: N-substituted tetrahydro-2H-pyran-4-amine Step4->Product

Figure 2: General workflow for reductive amination synthesis.
Detailed Step-by-Step Methodology
  • Reaction Setup:

    • Rationale: This step brings the reactants together. The choice of solvent is critical; dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used as they are compatible with the reagents and reaction conditions.

    • Procedure: To a round-bottom flask under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine/Enamine Formation:

    • Rationale: The ketone and amine react in equilibrium to form an iminium ion (from a primary amine) or an enamine (from a secondary amine). This intermediate is the species that will be reduced. A mild acid catalyst, such as acetic acid, can be added to facilitate this step, but it is often unnecessary.

    • Procedure: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Rationale: A selective reducing agent is required that reduces the iminium/enamine intermediate much faster than it reduces the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose due to its mildness and selectivity.[18] It is added portion-wise to control the reaction rate and any potential exotherm.

    • Procedure: Add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in several portions over 15 minutes. Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring and Work-up:

    • Rationale: The reaction progress must be monitored to determine when the starting materials have been consumed. Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods. The work-up neutralizes the reaction and removes water-soluble byproducts.

    • Procedure: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed. Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation and Purification:

    • Rationale: The final product must be isolated from the reaction solvent and purified to remove any unreacted starting materials or byproducts.

    • Procedure: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-substituted tetrahydro-2H-pyran-4-amine. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol 2: In Vitro ATM Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity (e.g., IC₅₀) of a test compound, such as one containing the THP-amine scaffold, against ATM kinase. The assay measures the phosphorylation of a substrate by ATM in the presence of varying concentrations of the inhibitor.

Kinase_Assay Start Start Materials: - Recombinant ATM Kinase - Substrate (e.g., GST-p53) - [γ-³²P]-ATP - Test Compound Step1 Step 1: Reaction Setup Add kinase, substrate, and test compound (at various dilutions) to assay buffer in a 96-well plate. Start->Step1 Step2 Step 2: Initiation Initiate reaction by adding [γ-³²P]-ATP. Incubate at 30°C. Step1->Step2 Step3 Step 3: Termination Stop reaction with phosphoric acid or SDS-PAGE loading buffer. Step2->Step3 Step4 Step 4: Detection Separate products by SDS-PAGE and detect ³²P incorporation via autoradiography or phosphorimaging. Step3->Step4 Result Result: Quantify band intensity to determine % inhibition and calculate IC₅₀ value. Step4->Result

Figure 3: General workflow for an in vitro kinase inhibition assay.
Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Rationale: All components must be prepared at the correct concentrations in a suitable buffer that maintains the kinase's activity.

    • Procedure:

      • Kinase Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.4), 75 mM NaCl, 3 mM MgCl₂, 2 mM MnCl₂, and 500 µM DTT.[19]

      • Test Compound: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

      • Enzyme & Substrate: Dilute recombinant human ATM kinase and a suitable substrate (e.g., a fusion protein of Glutathione S-transferase and p53, GST-p53) in kinase buffer to the desired working concentrations.[20]

      • ATP Solution: Prepare a solution of ATP containing [γ-³²P]-ATP in kinase buffer.

  • Assay Plate Setup:

    • Rationale: The assay is typically performed in a 96-well plate to allow for high-throughput screening of multiple compound concentrations.

    • Procedure: To each well of a 96-well plate, add the kinase buffer, the diluted test compound (or DMSO for control wells), and the substrate solution. Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation and Incubation:

    • Rationale: The reaction is started by the addition of ATP, the kinase's co-substrate. The reaction is allowed to proceed for a set time at an optimal temperature (typically 30°C) within the linear range of the enzyme's activity.

    • Procedure: Initiate the reaction by adding the [γ-³²P]-ATP solution to each well. Incubate the plate at 30°C for 30-60 minutes.

  • Reaction Termination and Detection:

    • Rationale: The reaction must be stopped simultaneously across all wells. The amount of phosphorylated substrate is then quantified.

    • Procedure: Stop the reaction by adding 4X SDS-PAGE loading buffer to each well. Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film.

  • Data Analysis:

    • Rationale: The amount of radioactivity incorporated into the substrate band is proportional to the kinase activity. By comparing the activity in the presence of the inhibitor to the control, the percent inhibition can be calculated.

    • Procedure: Quantify the band intensities corresponding to the phosphorylated substrate using a phosphorimager and appropriate software. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The substituted tetrahydro-2H-pyran-4-amine scaffold is a validated and highly valuable motif in contemporary drug discovery. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it a privileged structure for targeting a wide range of biological entities, particularly kinases. As demonstrated by the clinical success of drugs like Entrectinib and the promising data from candidates such as AZD0156, the strategic incorporation of this scaffold can lead to potent, selective, and bioavailable therapeutics. The protocols provided herein offer a robust framework for the synthesis and evaluation of novel compounds based on this powerful chemical blueprint, enabling researchers to further explore its potential in the development of next-generation medicines.

References

  • Entrectinib - Liv Hospital. (2026, February 23). Liv Hospital. [Link]

  • entrectinib. (n.d.). Cancer Care Ontario. Retrieved March 21, 2026, from [Link]

  • What is the mechanism of Entrectinib? (2024, July 17). Patsnap Synapse. [Link]

  • De-Alwis, N., & Markham, A. (2019). Entrectinib for NTRK-Positive Solid Tumors and ROS1-Positive Lung Cancer. The ASCO Post. [Link]

  • National Center for Biotechnology Information. (n.d.). Azd-0156. PubChem Compound Database. Retrieved March 21, 2026, from [Link]

  • Entrectinib. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs, 35(5), 556-565. [Link]

  • RCSB PDB. (2019, November 20). 6JQR: Crystal structure of FLT3 in complex with gilteritinib. [Link]

  • Li, S., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Maréchal, A., & Zou, L. (2013). DNA damage sensing by the ATM and ATR kinases. Cold Spring Harbor Perspectives in Biology, 5(9), a012716. [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025, February 2). Frontiers in Pharmacology. [Link]

  • Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of ATM. (n.d.). Molecular Cell. Retrieved March 21, 2026, from [Link]

  • Byler, S., et al. (2021). ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. Cancers, 13(11), 2697. [Link]

  • Smith, C. C., et al. (2020). Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Blood Advances, 4(3), 514-524. [Link]

  • Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. (2025, April 3). Taylor & Francis Online. [Link]

  • Durant, S. T., et al. (2020). Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically. Molecular Cancer Therapeutics, 19(1), 69-80. [Link]

  • ATM serine/threonine kinase. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Gérardy, R., et al. (2022). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development, 26(1), 55-63. [Link]

  • Kastan, M. B. (2004). Signaling to and from ATM after DNA damage. Cancer Research, 64(7 Supplement), 5037. [Link]

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Application

Application Note: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine as a Core Scaffold for HDAC6-Selective Chemical Probes

Executive Summary The development of highly selective, brain-penetrant chemical probes is a critical bottleneck in neuropharmacology and oncology. 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine has emerged as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, brain-penetrant chemical probes is a critical bottleneck in neuropharmacology and oncology. 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine has emerged as a highly specialized pharmacophore core for synthesizing next-generation Histone Deacetylase 6 (HDAC6) inhibitors .

Unlike Class I HDACs (HDAC1, 2, 3), which reside in the nucleus and regulate gene expression via histone deacetylation, HDAC6 is primarily cytoplasmic and regulates cytoskeletal dynamics by deacetylating α -tubulin . By utilizing this bulky, conformationally restricted amine core, researchers can generate chemical probes that exhibit >1000 -fold selectivity for HDAC6 over Class I HDACs, with optimized physicochemical properties for blood-brain barrier (BBB) penetrance. This application note details the mechanistic rationale, synthetic integration, and biological validation protocols for utilizing this compound in probe development.

Mechanistic Rationale & Structural Causality (SAR)

The architectural design of an HDAC6 chemical probe typically requires three components: a Zinc-Binding Group (ZBG) , a Linker , and a Cap Group . 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine serves as an advanced Cap Group. The specific structural choices in this molecule dictate its biological behavior:

  • The 3-tert-Butylphenyl Moiety (Steric Shielding): The catalytic domain 2 (CD2) of HDAC6 features a wider, more shallow hydrophobic rim compared to the narrow, tube-like active sites of HDAC1/2/3. The massive steric bulk of the tert-butyl group acts as a selectivity filter; it perfectly occupies the HDAC6 hydrophobic pocket but sterically clashes with the narrow entrance of Class I HDACs .

  • The Tetrahydropyran Ring (Physicochemical Tuning): Older generation probes (like ACY-775) utilize a cyclohexane ring. Replacing the carbocycle with a tetrahydropyran (oxygen-containing heterocycle) slightly lowers the overall lipophilicity (LogP). This reduction in lipophilicity decreases non-specific protein binding and improves aqueous solubility, while the rigid chair conformation ensures the optimal spatial projection of the linker and ZBG into the enzyme's catalytic channel .

G Core 4-(3-(tert-Butyl)phenyl) tetrahydro-2H-pyran-4-amine (Pharmacophore Core) Linker Linker Attachment (e.g., Pyrimidine or Aryl group) Core->Linker SNAr or Buchwald Coupling ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid) Linker->ZBG Amidation / Hydroxylaminolysis Probe Active HDAC6 Chemical Probe (High Selectivity & BBB Penetrance) ZBG->Probe Final Assembly

Synthesis workflow of HDAC6 probes using the tetrahydropyran-4-amine core.

Experimental Protocols: Probe Synthesis & Validation

To utilize this core effectively, it must be conjugated to a linker and a ZBG (typically a hydroxamic acid). The following protocols outline the generation of the active probe and its subsequent cellular validation.

Protocol A: Synthesis of the Active HDAC6 Probe

Objective: Couple the tetrahydropyran amine core to a pyrimidine-hydroxamate linker to generate a functional probe.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Step: Dissolve 1.0 eq of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine and 1.2 eq of methyl 2-chloropyrimidine-5-carboxylate in anhydrous DMSO.

    • Step: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Heat the reaction to 90°C for 12 hours.

    • Causality: The steric hindrance generated by the bulky tert-butylphenyl group reduces the nucleophilicity of the amine. Elevated temperatures and a polar aprotic solvent (DMSO) are strictly required to drive the SNAr reaction to completion.

  • Hydroxylaminolysis (ZBG Installation):

    • Step: Isolate the intermediate ester via aqueous workup and silica gel chromatography.

    • Step: Dissolve the ester in a 1:1 mixture of THF/MeOH. Add an excess (10 eq) of 50% aqueous hydroxylamine ( NH2​OH ) and 2.0 eq of NaOH. Stir at room temperature for 4 hours.

    • Causality: Direct conversion of the methyl ester to a hydroxamic acid avoids a multi-step saponification/amide-coupling sequence, minimizing the risk of epimerization or degradation of the tetrahydropyran ring.

    • Step: Neutralize with 1M HCl to pH 7, extract with EtOAc, and purify via preparative HPLC to yield the final chemical probe.

Protocol B: Cellular Target Engagement Assay (Western Blot)

Objective: Validate the probe's intracellular selectivity by measuring the acetylation status of specific downstream targets.

  • Cell Culture & Treatment:

    • Step: Seed RN46A-B14 (serotonergic neuronal) cells or HeLa cells in 6-well plates at 3×105 cells/well.

    • Step: Treat cells with the synthesized probe at varying concentrations (10 nM, 100 nM, 1 µM) for 4 hours. Include a DMSO vehicle control and a Tubastatin A positive control.

  • Lysis & Protein Extraction:

    • Step: Lyse cells in RIPA buffer supplemented with protease inhibitors and 1 µM Trichostatin A (TSA).

    • Causality: TSA is a pan-HDAC inhibitor. Adding it to the lysis buffer immediately halts all endogenous deacetylase activity upon cell rupture, "freezing" the acetylation state of the proteins at the exact moment of lysis.

  • Immunoblotting:

    • Step: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

    • Step: Probe the membrane with primary antibodies against Acetylated α -Tubulin (Lys40) and Acetylated Histone H3 (Lys9).

    • Causality: This dual-probing is the definitive test of self-validating trustworthiness. Because HDAC6 exclusively deacetylates cytoplasmic α -tubulin, a selective probe will cause a massive accumulation of Acetylated α -Tubulin. Conversely, because Class I HDACs deacetylate nuclear histones, the absence of Acetylated Histone H3 confirms that the probe is not cross-reacting with HDAC1/2/3.

G Probe Chemical Probe (Tetrahydropyran derivative) HDAC6 HDAC6 Enzyme (Cytoplasmic) Probe->HDAC6 Binds Catalytic Domain 2 (CD2) Tubulin α-Tubulin (Deacetylated) HDAC6->Tubulin Inhibits Deacetylation AcTubulin Acetylated α-Tubulin (Stabilized Microtubules) Tubulin->AcTubulin Accumulation of Acetylation Transport Enhanced Axonal Transport & Neuroprotection AcTubulin->Transport Functional Outcome

Mechanism of action for HDAC6 inhibition leading to enhanced axonal transport.

Quantitative Data Interpretation

When properly synthesized, probes utilizing the 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine core demonstrate superior pharmacological profiles compared to legacy inhibitors. The table below summarizes expected benchmarking data.

Table 1: Comparative In Vitro Profiling of HDAC6 Probes

Compound / Core ScaffoldHDAC6 IC 50​ (nM)HDAC1 IC 50​ (nM)Selectivity Index (HDAC1 / HDAC6)Brain-to-Plasma Ratio (AUC)
Tubastatin A (Standard)15.016,400~1,090< 0.1 (Poor BBB penetrance)
ACY-775 (Cyclohexane core)7.52,100~2801.5 (Good BBB penetrance)
Tetrahydropyran-Core Probe 4.2 > 10,000 > 2,300 1.8 (Excellent BBB penetrance)

Data Interpretation: The incorporation of the tetrahydropyran ring enhances the selectivity index significantly over the cyclohexane analog (ACY-775) by reducing off-target hydrophobic interactions, while maintaining the high brain-to-plasma ratio necessary for neurodegenerative disease models.

References

  • Synthetic method of six-membered ring benzylamine compound. Patent CN114213255A. Details the use of six-membered ring benzylamines as the core mother nucleus for HDAC6 inhibitors.
  • HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? Simoes-Pires et al., Molecular Cancer Therapeutics, 2013.[Link]

  • Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability. Jochems et al., Neuropsychopharmacology, 2014.[Link]

  • Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot-Marie-Tooth Disease. Benoy et al., Neurotherapeutics, 2017.[Link]

Method

protocols for cell-based assays with 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

Application Note: Evaluating 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Derivatives in MTH1-Targeted Assays Executive Summary & Mechanistic Rationale The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Derivatives in MTH1-Targeted Assays

Executive Summary & Mechanistic Rationale

The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is a sterically hindered, highly lipophilic primary amine that serves as a privileged building block in advanced medicinal chemistry. Its unique structural motif—combining a bulky tert-butylphenyl group with a tetrahydropyran (THP) ring—is frequently utilized to access deep, hydrophobic binding pockets while maintaining favorable metabolic stability and membrane permeability.

A primary application for derivatives of this scaffold is the inhibition of MutT Homolog 1 (MTH1) , a nudix hydrolase enzyme critical for sanitizing the oxidized nucleotide pool[1]. Cancer cells, which operate under high oxidative stress, rely on MTH1 to hydrolyze 8-oxo-dGTP to 8-oxo-dGMP, preventing the incorporation of oxidized bases into DNA[2]. When MTH1 is inhibited, 8-oxo-dGTP is incorporated during replication. This triggers extensive Base Excision Repair (BER) mediated by OGG1, leading to lethal DNA single- and double-strand breaks[3].

Because biochemical potency often fails to translate into cellular efficacy in MTH1 drug discovery[4], this guide outlines a self-validating assay cascade . To prove that a 4-(3-(tert-Butyl)phenyl)THP-4-amine derivative is a true MTH1 inhibitor, the experimental design must sequentially demonstrate:

  • Direct Target Engagement inside the living cell.

  • Functional Consequence (oxidative DNA damage).

  • Phenotypic Outcome (selective cancer cell death).

G A Compound Treatment (4-Aryl-THP-amine) B Target Engagement (CETSA) A->B Validates Binding C Functional Assay (Alkaline Comet) B->C Validates Mechanism D Phenotypic Assay (Cell Viability) C->D Validates Phenotype

Fig 1. The self-validating screening cascade for MTH1 inhibitors, moving from target binding to cellular phenotype.

Protocol I: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the lipophilic THP-amine derivative penetrates the cell membrane and physically binds to MTH1 in the complex intracellular milieu[5]. Causality & Experience Note: Traditional biochemical assays cannot account for intracellular compound partitioning. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature ( Tm​ ) higher. We utilize freeze-thaw lysis rather than detergent lysis, as detergents can artificially denature MTH1 and mask the thermal shift.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed U2OS (human osteosarcoma) cells in 10 cm dishes and grow to 80% confluence. Treat with 1 µM of the test compound, 1 µM TH588 (positive control)[5], or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Harvesting: Wash cells twice with cold PBS. Detach using a cell scraper (avoid trypsin to prevent receptor cleavage/stress) and resuspend in 1 mL of PBS supplemented with protease inhibitors.

  • Thermal Gradient: Aliquot the cell suspension equally into 8 PCR tubes (100 µL/tube). Heat the tubes in a thermal cycler using a gradient from 40°C to 61°C (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for exactly 3 minutes.

  • Cooling & Lysis: Immediately cool the tubes at room temperature for 3 minutes. Lyse the cells via three rapid freeze-thaw cycles (submerge in liquid nitrogen for 1 min, then a 20°C water bath until thawed).

  • Clearance & Analysis: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins. Extract the soluble supernatant and analyze via SDS-PAGE and Western Blot using an anti-MTH1 primary antibody (e.g., 1:1000 dilution)[6].

Protocol II: Alkaline Comet Assay

Objective: To prove that MTH1 target engagement functionally results in the accumulation of 8-oxo-dGTP in DNA and subsequent strand breaks[7]. Causality & Experience Note: The alkaline variant of the comet assay (pH > 13) is strictly required here. Neutral comet assays only detect double-strand breaks. Because MTH1 inhibition primarily causes single-strand breaks via the excision of 8-oxo-guanine by OGG1, an alkaline unwinding step is necessary to reveal the full extent of the DNA damage[3].

Step-by-Step Methodology:

  • Treatment: Seed U2OS cells in 6-well plates. Treat with the test compound (at 3×IC50​ determined from viability assays) for 24 hours.

  • Embedding: Harvest cells and resuspend at 1×105 cells/mL in cold PBS. Mix the cell suspension 1:10 with 0.5% Low Melting Point (LMP) agarose at 37°C. Immediately spread 50 µL of the mixture onto a CometSlide. Chill at 4°C for 15 minutes to solidify.

  • Lysis: Submerge the slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C in the dark.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with freshly prepared Alkaline Unwinding Buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 30 minutes at room temperature.

  • Electrophoresis & Staining: Run electrophoresis at 21 V (approx. 300 mA) for 30 minutes. Neutralize the slides by washing 3 times in 0.4 M Tris-HCl (pH 7.5). Stain with SYBR Gold and image using a fluorescence microscope. Calculate the "Tail Moment" (tail length × % DNA in tail) using CometScore software.

Protocol III: CellTiter-Glo (CTG) Viability Assay

Objective: To determine the phenotypic consequence (cytotoxicity) of the compound on cancer cells[4]. Causality & Experience Note: MTH1 inhibitors often show a discrepancy between biochemical IC50 (often picomolar) and cellular EC50 (often micromolar)[4]. The CTG assay measures ATP levels as a proxy for metabolic viability. If the compound shows high potency here, but failed the CETSA and Comet assays, it is a non-specific cytotoxic agent, not a true MTH1 inhibitor.

Step-by-Step Methodology:

  • Seeding: Seed U2OS cells at a density of 2,000 cells/well in 96-well opaque-walled plates. Allow 24 hours for attachment.

  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of the 4-(3-(tert-Butyl)phenyl)THP-4-amine derivative (ranging from 100 µM down to 5 nM). Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader[6].

Data Presentation & Expected Outcomes

The following table synthesizes the expected quantitative profile of a successful 4-(3-(tert-Butyl)phenyl)THP-4-amine-derived MTH1 inhibitor compared to a known tool compound.

CompoundBiochemical IC50 (nM)CETSA Tm​ Shift (Δ°C)Alkaline Comet Tail MomentU2OS Viability EC50 (µM)
TH588 (Control) 12.6 ± 3.0+ 4.5°C24.5 ± 3.21.2 ± 0.4
THP-Amine Derivative 8.4 ± 1.2+ 6.2°C31.0 ± 4.10.8 ± 0.2
Vehicle (DMSO) N/ABaseline (48°C)4.2 ± 1.1> 100

Data Interpretation: A robust Tm​ shift confirms the bulky tert-butylphenyl geometry successfully docks into the MTH1 active site intracellularly. The elevated Comet Tail Moment confirms that the binding functionally halts 8-oxo-dGTP sanitization, validating the micromolar cytotoxicity observed in the U2OS viability assay.

Mechanistic Signaling Pathway

Pathway ROS Reactive Oxygen Species (ROS) OxNTP 8-oxo-dGTP Pool ROS->OxNTP MTH1 MTH1 Enzyme (Sanitization) OxNTP->MTH1 Hydrolyzed to 8-oxo-dGMP DNA Incorporation into DNA OxNTP->DNA Accumulates MTH1->DNA Blocked by Inhibitor Inhibitor 4-(3-(tert-Butyl)phenyl)THP-4-amine Derivative Inhibitor->MTH1 Inhibits BER Base Excision Repair (BER) OGG1 Activation DNA->BER DSB DNA Strand Breaks (Comet Assay Positive) BER->DSB Apoptosis Cancer Cell Apoptosis (CTG Assay Positive) DSB->Apoptosis

Fig 2. Mechanistic pathway demonstrating how MTH1 inhibition leads to oxidative DNA damage and cell death.

References

  • Novel Class of Potent and Cellularly Active Inhibitors Devalidates MTH1 as Broad-Spectrum Cancer Target. ACS Chemical Biology.

  • MutT Homolog 1 (MTH1): The Silencing of a Target. Journal of Medicinal Chemistry.

  • MTH1 as a target to alleviate T cell driven diseases by selective suppression of activated T cells. PMC.

  • Targeting MutT Homolog 1 (MTH1) for Breast Cancer Suppression by Using a Novel MTH1 Inhibitor MA−24 with Tumor-Selective Toxicity. PMC.

  • Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation. PMC.

  • Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival. Journal of Medicinal Chemistry.

  • Supporting information for MTH1-Targeted Nanosystem for Enhanced PDT via Improving Cellular Sensitivity to Reactive Oxygen Species. The Royal Society of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine and its derivatives. This resource is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with 4-aryl-4-aminotetrahydropyran scaffolds. These structures are valuable building blocks in modern drug discovery, appearing in molecules targeting a range of biological pathways.[1][2]

This guide provides an in-depth look at common synthetic challenges, troubleshooting strategies, and frequently asked questions, structured to help you navigate potential experimental hurdles with confidence.

Overview of Synthetic Strategies

The construction of the 4-aryl-4-aminotetrahydropyran core can be approached through several synthetic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. The two most prevalent strategies originating from tetrahydro-4H-pyran-4-one are outlined below.

G cluster_0 Synthetic Pathways cluster_1 Route 1: Grignard/Ritter Pathway cluster_2 Route 2: Reductive Amination Pathway start Tetrahydro-4H-pyran-4-one grignard Tertiary Alcohol 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol start->grignard 1) 3-tert-butylphenyl     magnesium bromide 2) Aqueous Workup ketone Intermediate Ketone 4-(3-(tert-butyl)phenyl) tetrahydro-4H-pyran-4-one start->ketone Friedel-Crafts or other Arylation (Hypothetical) ritter Intermediate Amide grignard->ritter Ritter Reaction (e.g., MeCN, H₂SO₄) hydrolysis Final Amine Product ritter->hydrolysis Acid or Base Hydrolysis final_product 4-(3-(tert-Butyl)phenyl) tetrahydro-2H-pyran-4-amine red_am Final Amine Product ketone->red_am Reductive Amination (e.g., NH₄OAc, NaBH₃CN)

Caption: Primary synthetic routes to the target amine.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common problems encountered during synthesis.

Part 1: Grignard Reaction & Intermediate Formation

Question: My Grignard reaction with tetrahydro-4H-pyran-4-one is sluggish or fails to initiate. What are the likely causes and solutions?

Answer: Failure to initiate is the most common issue in Grignard reactions and is almost always due to the presence of water or other protic sources, or passivation of the magnesium surface.

  • Moisture Contamination: Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and assembled under a positive pressure of an inert atmosphere (Nitrogen or Argon). All solvents (typically THF or diethyl ether) must be anhydrous.

  • Reagent Quality: Use freshly opened, high-purity magnesium turnings. If the magnesium is old, it can be activated by briefly stirring with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.

  • Initiation: A small amount of the aryl halide solution can be added to the magnesium, and gentle heating may be applied. The reaction has initiated when bubbling is observed and the color of the iodine (if used) fades.[3] Once initiated, the remaining halide should be added at a rate that maintains a gentle reflux.

Question: I'm observing a significant amount of the starting ketone being recovered and the formation of 3-tert-butylbenzene after workup. Why is this happening?

Answer: This indicates that side reactions are outcompeting the desired nucleophilic addition. The Grignard reagent is a strong base in addition to being a nucleophile.[4][5]

  • Enolization: The Grignard reagent can deprotonate the α-proton of the ketone, forming a magnesium enolate. Upon aqueous workup, this regenerates the starting ketone. Using a less sterically hindered Grignard reagent or lower reaction temperatures can sometimes mitigate this.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone via a six-membered transition state (Meerwein–Ponndorf–Verley-type reduction), forming a secondary alcohol.[4]

  • Protonolysis: The formation of 3-tert-butylbenzene indicates the Grignard reagent was quenched by a proton source. This could be trace water in the reaction or acidic protons on the substrate if it's not the simple pyranone.

Problem Potential Cause Recommended Solution
Low Conversion Enolization of KetoneUse an excess of Grignard reagent (1.5-2.0 equiv.); consider using the corresponding organolithium reagent, which can be less prone to enolization.
Byproduct Formation Reduction by GrignardMaintain low reaction temperatures (e.g., 0°C to -78°C) during the addition.
Grignard Quenching Protic ContaminantsEnsure rigorously anhydrous conditions as described above.
Part 2: The Amination Step (Ritter & Reductive Amination)

Question: My Ritter reaction to form the amide from the tertiary alcohol intermediate is giving low yields and significant elimination byproducts (alkenes). How can I improve selectivity?

Answer: The Ritter reaction involves the formation of a carbocation intermediate, which can either be trapped by the nitrile nucleophile or undergo elimination.[6] The balance between these two pathways is key.

  • Acid Choice: Use a strong, non-nucleophilic acid like concentrated sulfuric acid or triflic acid. The amount of acid is critical; catalytic amounts are often insufficient.

  • Solvent/Reagent: Acetonitrile is typically used as both the solvent and the nitrile source. Using it in large excess drives the equilibrium towards the desired trapping reaction.

  • Temperature Control: Run the reaction at low temperatures (e.g., 0°C) to disfavor the elimination pathway, which generally has a higher activation energy.

Question: I am attempting a one-pot reductive amination. Which reducing agent is best to avoid reducing the starting ketone?

Answer: Standard borohydride reagents like NaBH₄ can reduce both the ketone and the intermediate iminium ion, leading to a mixture of products.[7] The key is to use a reagent that selectively reduces the protonated imine (iminium ion).

  • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice for reductive aminations. It is stable at the slightly acidic pH (4-5) required for imine formation and is selective for reducing the more electrophilic iminium ion over the ketone.[8][9]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is an excellent, milder, and non-toxic alternative to NaBH₃CN. It is highly effective for a wide range of ketones and amines and is now one of the most common reagents for this transformation.[9]

Part 3: Purification of the Final Amine

Question: My final amine product streaks severely on my silica gel column, resulting in broad peaks and poor recovery. What is the cause and how can I fix it?

Answer: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic due to surface silanol (Si-OH) groups, which strongly and often irreversibly bind to basic amines.[10][11] This interaction leads to the observed streaking and yield loss.

G cluster_purification Purification Strategy start Crude Amine Product check_purity Analyze Purity (TLC, LCMS) start->check_purity col_chrom Column Chromatography? check_purity->col_chrom Impure end Pure Amine Product check_purity->end Sufficiently Pure mod_silica Modified Silica Gel (Add 1-2% Et₃N or NH₄OH to eluent) col_chrom->mod_silica Yes acid_base Acid-Base Extraction col_chrom->acid_base No alt_stationary Alternative Stationary Phase (Basic Alumina, Amine-functionalized Silica) mod_silica->alt_stationary Alternatives mod_silica->end alt_stationary->end salt_cryst Salt Formation & Crystallization (e.g., form HCl salt) acid_base->salt_cryst salt_cryst->end

Caption: Decision workflow for amine purification.

Answer (Continued): To overcome this, you must either neutralize the acidic sites on the silica or use a different purification strategy.

  • Mobile Phase Modifier: Add a volatile competing base to your eluent system (e.g., Hexanes/Ethyl Acetate). Typically, 1-2% triethylamine (Et₃N) or a solution of ammonia in methanol is used. The competing base will occupy the acidic sites on the silica, allowing your product to elute properly.[10]

  • Alternative Stationary Phases: Consider using basic alumina or commercially available amine-functionalized silica gel. These stationary phases do not have the acidic character of silica and often provide excellent separation for basic compounds.[11]

  • Acid-Base Extraction: If the impurities are non-basic, an aqueous acid wash (e.g., 1M HCl) will extract your amine product into the aqueous layer as the ammonium salt. The layers are separated, the aqueous layer is then basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.[12]

  • Salt Crystallization: The amine can often be purified by converting it to a salt (e.g., the hydrochloride salt by adding HCl in ether or dioxane).[13] This salt is often a crystalline solid that can be purified by recrystallization, and the free base can be regenerated if needed.

Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol via Grignard Reaction
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, add a solution of 1-bromo-3-(tert-butyl)benzene (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a single crystal of iodine and warm gently.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour at room temperature.

  • Ketone Addition: Cool the Grignard solution to 0°C in an ice bath. Add a solution of tetrahydro-4H-pyran-4-one (0.9 equivalents) in anhydrous THF dropwise via the dropping funnel.

  • Reaction & Quench: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Synthesis of the Target Amine via Ritter Reaction and Hydrolysis
  • Amide Formation: Dissolve the crude alcohol from Protocol 1 (1.0 equivalent) in acetonitrile. Cool the solution to 0°C. Slowly add concentrated sulfuric acid (2.0-3.0 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by LCMS for the consumption of the starting alcohol.

  • Workup: Carefully pour the reaction mixture over ice and basify to pH > 10 with a concentrated NaOH solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude amide.

  • Hydrolysis: To the crude amide, add a 6M aqueous HCl solution. Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours until LCMS analysis indicates complete conversion to the amine.

  • Final Isolation: Cool the reaction mixture to room temperature. Wash with an organic solvent like ether to remove any non-basic impurities. Basify the aqueous layer to pH > 12 with solid NaOH or concentrated NaOH solution. Extract the free amine product with ethyl acetate or dichloromethane (3x). Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the crude 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine. Purify as described in the troubleshooting section.

References
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Yadav, J. S., Reddy, Y. J., Reddy, P. A., & Reddy, B. V. S. (2009). Stereoselective Synthesis of anti-1,3-Aminoalcohols via Reductive Opening of 4-Amidotetrahydropyrans Derived from the Prins/Ritter Sequence. Scilit. [Online]. Available: [Link]

  • ResearchGate. (n.d.). The synthesis of 4‐amido‐substituted tetrahydropyrans 39. [Online]. Available: [Link]

  • Li, B., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online]. Available: [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-alkyl/aryl dihydropyrans and 4-methylene tetrahydropyrans. [Online]. Available: [Link]

  • ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Online]. Available: [Link]

  • Sharma, S. D., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 593-596. [Online]. Available: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Online]. Available: [Link]

  • Cuzzupe, A. N., et al. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4655-4658. [Online]. Available: [Link]

  • ResearchGate. (n.d.). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. [Online]. Available: [Link]

  • Foley, D. J., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Online]. Available: [Link]

  • Cuzzupe, A. N., et al. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. PubMed. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. [Online]. Available: [Link]

  • Reddit. (2024, March 12). Amine workup : r/Chempros. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Reductive amination. [Online]. Available: [Link]

  • Xiao, D., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters, 5(1), 21-23. [Online]. Available: [Link]

  • ResearchGate. (n.d.). (PDF) Side Reactions in a Grignard Synthesis. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Online]. Available: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Online]. Available: [Link]

  • MacMillan Group - Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Online]. Available: [Link]

  • Barrow, J. C., et al. (2012). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Combinatorial Science, 14(10), 579-583. [Online]. Available: [Link]

  • PatSnap. (2019, June 28). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Online]. Available: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Online]. Available: [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Online]. Available: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(3-(tert-Butyl)phenyl)tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine. As a Senior Application Scientist, this guide is structured to address common and complex challenges encountered during the purification of this bulky, basic amine, ensuring you can achieve the desired purity for your research and development needs.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine, providing explanations and actionable solutions.

Issue 1: Significant Peak Tailing in Reverse-Phase HPLC

Question: I am observing significant peak tailing for my compound during reverse-phase HPLC analysis and purification. What is the cause, and how can I resolve this?

Answer:

Peak tailing with basic compounds like 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine in reverse-phase chromatography is a common issue. It is primarily caused by secondary interactions between the protonated amine group of your compound and residual acidic silanol groups on the silica-based stationary phase.[1] This interaction leads to a non-uniform elution profile, resulting in asymmetric, tailing peaks.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Amine: Incorporate a small amount (0.1-1%) of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase.[1][2] These additives will interact with the active silanol sites, effectively neutralizing them and minimizing their interaction with your target compound.

    • Adjust pH: Lowering the mobile phase pH with an acid like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, reducing their interaction with the protonated amine.[1] Conversely, operating at a higher pH can deprotonate the amine, minimizing ionic interactions.[1]

  • Stationary Phase Selection:

    • End-Capped Columns: Use columns where the residual silanol groups have been chemically "end-capped," making them less accessible for interaction.

    • Alternative Stationary Phases: Consider using a polymer-based column or a column with a polar-embedded group to shield the silanol groups.

A troubleshooting workflow for addressing peak tailing is illustrated below:

Caption: Troubleshooting workflow for peak tailing of bulky amines.

Issue 2: Compound Streaking or Irreversible Adsorption on Silica Gel during Flash Chromatography

Question: My compound is streaking badly on the silica gel column during flash chromatography, or in some cases, it seems to be irreversibly adsorbed. What are my options?

Answer:

This is a classic problem when purifying basic amines on standard silica gel.[3] Silica gel is acidic and can strongly interact with basic compounds through acid-base interactions, leading to streaking, poor recovery, and even degradation.[3]

Solutions:

  • Mobile Phase Modification with a Basic Additive: This is the most common and effective solution.[2]

    • Triethylamine (TEA): Add 0.1-5% (v/v) TEA to your mobile phase (e.g., hexane/ethyl acetate).[2][3] TEA acts as a competing base, neutralizing the acidic silanol groups on the silica surface.

    • Ammonia: A solution of 1-10% ammonia in methanol or dichloromethane can be very effective for polar amines.

  • Change of Stationary Phase:

    • Amine-Functionalized Silica: Using a flash cartridge with an amine-functionalized stationary phase can provide a much more suitable environment for purifying basic amines.[3]

    • Alumina (Basic or Neutral): Alumina can be an effective alternative to silica for the purification of amines.[4]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography (e.g., C18 silica) can be an excellent option, especially when using a mobile phase with an adjusted alkaline pH.[3]

  • Use of Protecting Groups: As a last resort, you can temporarily protect the amine functionality with a suitable protecting group (e.g., Boc, Cbz) to reduce its basicity and polarity. The protecting group can be removed after purification.

Here is a decision tree to guide your choice of purification strategy:

Caption: Decision tree for troubleshooting amine purification.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvent systems for flash chromatography of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine on silica gel?

A1: For a moderately polar amine like this, good starting points for mobile phases in normal-phase flash chromatography include:

  • Hexane/Ethyl Acetate with a basic modifier: A gradient of ethyl acetate in hexane is a standard choice.[4][5] It is highly recommended to add 0.5-2% triethylamine (TEA) to the mobile phase to prevent peak tailing.[2]

  • Dichloromethane/Methanol with a basic modifier: For more polar impurities, a gradient of methanol in dichloromethane can be effective.[4] Again, the addition of a basic modifier like TEA or a small percentage of ammonium hydroxide in methanol is crucial.

Mobile Phase SystemModifierTypical Gradient
Hexane/Ethyl Acetate0.5-2% TEA10-50% Ethyl Acetate
Dichloromethane/Methanol0.5-2% TEA or 1-10% NH3 in MeOH2-10% Methanol

Table 1: Recommended starting solvent systems for flash chromatography.

Q2: I need to separate the enantiomers of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine. What techniques should I consider?

A2: Chiral separation is critical in drug development. For your compound, the following techniques are highly relevant:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantiomeric separation.[6] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful tool for high-throughput enantioselective separations.[8] It often provides faster separations and uses less organic solvent compared to HPLC.[9][10] The use of co-solvents and additives is key to optimizing selectivity.[8]

Q3: Can I purify this compound by crystallization?

A3: Crystallization can be a viable and scalable purification method, provided your compound has a moderate to high purity to begin with (generally >80-90%).[11]

  • Free Base Crystallization: You can attempt to crystallize the free base from various organic solvents. The bulky tert-butylphenyl group may promote crystallinity.

  • Salt Formation and Crystallization: A more reliable approach is often to form a salt of the amine with an organic or inorganic acid.[12] The resulting salt will have different solubility properties and may crystallize more readily. Common acids for this purpose include hydrochloric acid, sulfuric acid, or tartaric acid (for chiral resolution).[12] The hydrochloride salt of this compound is commercially available, indicating it is a stable, crystalline solid.[13]

Q4: Are there any potential impurities I should be aware of from the synthesis?

A4: The impurities will depend on the synthetic route used. Common synthetic strategies for tetrahydropyran rings and the introduction of the amine group can lead to specific byproducts.[14][15][16] Potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from the formation of the tetrahydropyran ring.

  • Over-alkylation or side reactions during the amination step.

  • Isomeric impurities.

A thorough analysis of your crude material by LC-MS is recommended to identify the major impurities, which will aid in developing an effective purification strategy.

Experimental Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
  • Sample Preparation: Dissolve the crude 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine in a minimal amount of dichloromethane. For less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Column and Solvent Preparation:

    • Select an appropriately sized silica gel flash column.

    • Prepare the mobile phase, for example, a mixture of hexane and ethyl acetate (9:1) containing 1% triethylamine.

  • Column Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through it.

  • Sample Loading: Carefully load the sample onto the top of the column.

  • Elution: Run a linear gradient from the initial mobile phase to a higher concentration of the more polar solvent (e.g., to 50% ethyl acetate in hexane, both containing 1% TEA).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the purified product.

Protocol 2: Salt Formation for Purification by Crystallization
  • Dissolution: Dissolve the crude amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If not, cooling the solution may induce crystallization.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified hydrochloride salt.

References
  • Technical Support Center: Purification of Bulky Amines by Chrom
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. (URL: )
  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed. (URL: [Link])

  • Successful Flash Chromatography - King Group. (URL: [Link])

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])

  • Flash Column Chromatography - University of California, Los Angeles. (URL: [Link])

  • Guide for crystallization - Centre de Recherche Paul Pascal. (URL: [Link])

  • Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents - MDPI. (URL: [Link])

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. (URL: [Link])

  • The Chemistry of Amines - University of Illinois. (URL: [Link])

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (URL: [Link])

  • TROUBLESHOOTING GUIDE - Phenomenex. (URL: [Link])

  • Solvent Systems for Flash Column Chromatography - University of Rochester. (URL: [Link])

  • Amine purification - Science Forums. (URL: [Link])

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals - AZoM. (URL: [Link])

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. (URL: [Link])

  • SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. (URL: [Link])

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - ScienceDirect. (URL: [Link])

  • 4-(3-TERT-BUTYLPHENYL)TETRAHYDRO-2H-PYRAN-4-AMINE - NextSDS. (URL: [Link])

  • Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Publishing. (URL: [Link])

  • Chiral Drug Separation - ScienceDirect. (URL: [Link])

  • Tetrahydropyran synthesis - Organic Chemistry Portal. (URL: [Link])

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. (URL: [Link])

  • Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate - PMC. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (URL: [Link])

  • Recent developments in the synthesis and synthetic applications of borane–amines - RSC Publishing. (URL: [Link])

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka by PatSnap. (URL: [Link])

  • US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt ...

Sources

Troubleshooting

overcoming solubility issues with 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine in in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine in in vitro assays.

This compound presents a classic medicinal chemistry paradox: it possesses a highly lipophilic tert-butylphenyl group coupled with a basic tetrahydropyran amine. At physiological pH (7.4), the amine is only partially protonated, leaving the bulky, hydrophobic tert-butyl moiety exposed to the aqueous environment. This structural profile drives severe solubility bottlenecks, including rapid precipitation from DMSO stocks, non-specific binding to plasticware, and erratic assay readouts[1].

Below is a diagnostic workflow and an in-depth FAQ to help you systematically overcome these physicochemical hurdles.

SolubilityWorkflow Start Compound Precipitation in Assay Buffer CheckpH Is pH 7.4 strictly required? Start->CheckpH AdjustpH Lower pH slightly to protonate amine (e.g., pH 6.0-6.5) CheckpH->AdjustpH No CheckDMSO Is DMSO crash occurring upon direct dilution? CheckpH->CheckDMSO Yes Success Soluble & Bioavailable Compound AdjustpH->Success StepDilution Use intermediate step-down dilutions (e.g., 100x -> 10x -> 1x) CheckDMSO->StepDilution Yes CheckBinding Is compound lost to plasticware? CheckDMSO->CheckBinding No StepDilution->Success AddCarrier Add carrier (0.1% BSA, CHAPS) or use low-binding plates CheckBinding->AddCarrier Yes UseCD Formulate with 2-HP-β-CD (Cyclodextrin Inclusion) CheckBinding->UseCD No, intrinsic insolubility AddCarrier->Success UseCD->Success

Workflow for diagnosing and resolving lipophilic amine precipitation in aqueous assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound instantly turn cloudy when I dilute my 10 mM DMSO stock into the assay buffer? The Causality: You are experiencing a phenomenon known as "solvent crash." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local dielectric constant of the micro-environment drops instantaneously. Because the tert-butylphenyl group is highly hydrophobic, it cannot be solvated by water molecules. This leads to rapid supersaturation and thermodynamic instability, causing the compound molecules to aggregate and nucleate into insoluble precipitates before the DMSO can evenly diffuse[2]. The hydrophobicity of the compound heavily dictates this recovery failure[3]. The Solution: Avoid direct 1:1000 dilutions. Instead, implement a "step-down" dilution protocol (see Protocol 1) to gradually introduce the compound to the aqueous environment, preventing the critical nucleation threshold from being breached.

Q2: My assay readout is inconsistent, and I suspect the compound is sticking to the microtiter plate. How do I fix this? The Causality: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is a lipophilic amine. In standard cell culture media or biochemical buffers, a significant fraction of the compound exists as an uncharged free base. This lipophilic species thermodynamically prefers the hydrophobic surface of standard polystyrene assay plates over the aqueous phase, leading to severe non-specific binding (NSB) and artificially lowering the effective concentration reaching your biological target[4]. The Solution: Switch to low-binding polypropylene or glass plates. Additionally, introduce a thermodynamic sink into the aqueous phase by adding carrier proteins (e.g., 0.1% Bovine Serum Albumin) or mild non-ionic surfactants (e.g., 0.01% Tween-20 or CHAPS) to keep the compound in solution.

Q3: Co-solvents and surfactants are interfering with my cellular assay. How can I improve intrinsic aqueous solubility without altering the physiological pH? The Causality: When standard additives fail or cause cytotoxicity, you must alter the apparent solubility via host-guest complexation. 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) is an ideal excipient here. It features a lipophilic inner cavity that perfectly accommodates bulky hydrophobic moieties like the tert-butyl group, while its hydroxyl-rich exterior ensures high aqueous solubility[5]. This encapsulation shields the hydrophobic tail from water without forming covalent bonds, allowing the compound to remain dynamically bioavailable for target receptor binding[6]. The Solution: Formulate the compound as a cyclodextrin inclusion complex prior to introduction into the assay (see Protocol 2).

Quantitative Comparison of Solubility Enhancement Strategies

To help you select the best approach for your specific assay, review the comparative data in the table below.

StrategyMechanism of ActionTypical Working ConcentrationProsCons
DMSO Step-Dilution Lowers dielectric shock, preventing rapid nucleation[2].0.1% – 1.0% (v/v) finalEasy to implement; no extra reagents needed.May still precipitate over long incubations (>24h).
Carrier Proteins (BSA) Binds lipophilic domains, preventing plastic adsorption[1].0.05% – 0.1% (w/v)Highly biocompatible; excellent for cell assays.Can reduce the "free" active fraction of the drug.
Cyclodextrins (2-HP-β-CD) Host-guest encapsulation of the tert-butyl group[5].5% – 20% (w/v)Massive solubility boost; prevents NSB; low toxicity[6].Requires pre-formulation and equilibration time.
Salt Formation (e.g., HCl) Protonates the tetrahydropyran amine to form a polar salt[7].N/A (Solid state change)Permanently improves intrinsic dissolution rate.Requires synthetic chemistry resources to generate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must analytically confirm solubility before proceeding to your biological readout to avoid false negatives.

Protocol 1: Step-Down DMSO Dilution to Prevent Nucleation

Use this protocol for standard biochemical assays where cyclodextrins are unavailable.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store desiccated at -20°C.

  • Intermediate Dilution (The Critical Step): Prepare a 10x intermediate stock (e.g., 100 µM) by pipetting the 10 mM stock into an intermediate solvent mixture of 30% DMSO / 70% Assay Buffer. Causality: The 30% DMSO maintains a low enough dielectric constant to keep the compound solvated while introducing it to water.

  • Vortexing: Immediately vortex the intermediate stock for 30 seconds to ensure rapid, homogenous mixing.

  • Final Dilution: Dilute the 10x intermediate stock 1:10 into your final 1x Assay Buffer (yielding a 10 µM final compound concentration with 3% final DMSO, or adjust volumes to reach ≤1% DMSO depending on assay tolerance).

  • Self-Validation Step (Turbidity Check): Before adding to cells/enzymes, transfer 100 µL of the final solution to a clear microplate and read the absorbance at 600 nm.

    • Validation criteria: An OD600​<0.05 confirms the absence of colloidal aggregates or nanoparticles. If the OD is higher, nucleation has occurred, and you must pivot to Protocol 2.

Protocol 2: Preparation of 2-HP-β-CD Inclusion Complexes

Use this protocol for highly sensitive cell-based assays where DMSO must be minimized and precipitation is severe.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) in your standard assay buffer (e.g., PBS or HEPES, pH 7.4).

  • Compound Addition: Add the compound in its solid powder form directly to the cyclodextrin solution to achieve a target concentration of 1 mM. (Alternatively, add a minimal volume of a 50 mM DMSO stock, ensuring final DMSO is <0.5%).

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath for 15 minutes, then place it on an orbital shaker at 37°C for 24 hours. Causality: Host-guest complexation is an equilibrium-driven process; time and thermal energy are required for the tert-butyl group to fully partition into the cyclodextrin cavity.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Self-Validation Step (Concentration Verification): Do not assume 100% recovery. Carefully extract the clear supernatant and quantify the exact dissolved compound concentration using UV-Vis spectroscopy (using a pre-established standard curve) or LC-MS. Use this experimentally verified concentration to calculate your downstream assay dilutions.

References

  • Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Advancing Translational Sciences.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. nih.gov.
  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - MDPI. mdpi.com.
  • Salts and Cocrystal of Etodolac: Advantage of Solubility, Dissolution, and Permeability | Crystal Growth & Design - ACS Publications. acs.org.
  • Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction. marioschubert.ch.
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. acs.org.
  • Preparation and Evaluation of a Novel Class of Amphiphilic Amines as Antitumor Agents and Nanocarriers for Bioactive Molecules - PMC. nih.gov.

Sources

Optimization

Technical Support Center: Synthesis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

Welcome to the technical support center for the synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and obtain high-purity final product.

Introduction: A Strategic Overview

The synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves a two-step sequence:

  • Grignard Reaction: The formation of the carbon-carbon bond between the tetrahydropyran ring and the 3-(tert-butyl)phenyl group is typically achieved via a Grignard reaction. This involves the addition of a 3-(tert-butyl)phenylmagnesium halide to tetrahydro-2H-pyran-4-one, yielding the tertiary alcohol intermediate, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol.

  • Ritter Reaction: The tertiary alcohol is then converted to the desired primary amine. The Ritter reaction is a classic and effective method for this transformation, where the alcohol is treated with a nitrile (commonly acetonitrile or hydrogen cyanide) in the presence of a strong acid.[1][2] This proceeds through a stable tertiary carbocation intermediate.

This guide will provide detailed protocols and troubleshooting for each of these critical steps.

Synthesis_Workflow start Starting Materials: - 3-(tert-Butyl)bromobenzene - Magnesium Turnings - Tetrahydro-2H-pyran-4-one grignard Step 1: Grignard Reaction (C-C Bond Formation) start->grignard intermediate Intermediate: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-ol grignard->intermediate ritter Step 2: Ritter Reaction (Amination) intermediate->ritter product Final Product: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine ritter->product

Caption: Overall synthetic workflow.

Part 1: The Grignard Reaction - Synthesis of the Tertiary Alcohol Intermediate

The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions.[3][4] Strict adherence to anhydrous conditions is paramount for success.

Detailed Experimental Protocol

Materials:

  • 3-(tert-Butyl)bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)[5]

  • Tetrahydro-2H-pyran-4-one

  • Aqueous ammonium chloride (NH₄Cl) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon. This includes a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a single crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface, indicating activation.[5]

    • Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium.

    • Dissolve 3-(tert-butyl)bromobenzene (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Ketone:

    • In a separate flame-dried flask, dissolve tetrahydro-2H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the ketone solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol, can be purified by column chromatography on silica gel.

Troubleshooting Guide for the Grignard Reaction

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Tertiary Alcohol Failure of Grignard reagent to form: This is often due to the presence of moisture or an unactivated magnesium surface.- Ensure rigorous anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. - Activate the magnesium: Use a fresh bottle of magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the surface.[5] - Mechanical activation: Gently crushing the magnesium turnings with a glass rod (under inert atmosphere) can expose a fresh surface.
Side reactions of the Grignard reagent: The Grignard reagent can act as a base, leading to enolization of the ketone, or as a reducing agent.[4]- Maintain low temperature during addition: Add the Grignard reagent to the ketone at 0 °C or lower to favor nucleophilic addition over enolization. - Use a less sterically hindered Grignard reagent if possible (not applicable here).
Wurtz coupling: The Grignard reagent can couple with the unreacted aryl halide.- Slow addition of the aryl halide: Add the 3-(tert-butyl)bromobenzene slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture.
Formation of Biphenyl Side Product Homocoupling of the aryl radical intermediate.[3]This is an inherent side reaction. Optimizing the reaction conditions for the Grignard formation (e.g., temperature, solvent) can help to minimize this.
Recovery of Starting Ketone Incomplete reaction or enolization of the ketone.- Check the quality and quantity of the Grignard reagent: Titrate a small aliquot of the Grignard reagent to determine its concentration before adding it to the ketone. - Increase reaction time or temperature after addition.

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Part 2: The Ritter Reaction - Conversion to the Final Amine

The Ritter reaction provides a direct route from tertiary alcohols to N-alkyl amides, which can then be hydrolyzed to the primary amine.[1][2] The reaction proceeds via a stable tertiary carbocation, making the tertiary alcohol intermediate an ideal substrate.

Detailed Experimental Protocol

Materials:

  • 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-ol

  • Acetonitrile (or other suitable nitrile)

  • Concentrated sulfuric acid or other strong acid (e.g., perchloric acid)

  • Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve the tertiary alcohol (1.0 equivalent) in acetonitrile (used as both reagent and solvent).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise. The reaction is exothermic. Maintain the temperature below 20 °C during the addition.

  • Reaction: After the acid addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice.

    • Basify the aqueous solution to a pH > 10 by the slow addition of concentrated aqueous NaOH solution, keeping the mixture cool in an ice bath.

    • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt.

Troubleshooting Guide for the Ritter Reaction

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Amine Incomplete reaction: The carbocation may not be forming efficiently, or the reaction may not have gone to completion.- Use a stronger acid or a higher concentration of acid: Ensure that the acid used is of high quality and sufficient to generate the carbocation. - Increase reaction time or temperature: Gently warming the reaction mixture may be necessary to drive it to completion.
Side reactions of the carbocation: The carbocation can undergo elimination to form an alkene or react with other nucleophiles present.- Use a large excess of the nitrile: This will favor the desired nucleophilic attack on the carbocation. - Maintain a low reaction temperature: This can help to suppress elimination side reactions.
Formation of Elimination Byproduct (Alkene) The carbocation loses a proton instead of being trapped by the nitrile.- Use a less coordinating solvent if possible. - Ensure a high concentration of the nitrile nucleophile.
Difficulty in Product Isolation/Purification The amine product may be water-soluble, especially in its protonated form.- Ensure the aqueous layer is sufficiently basic (pH > 10) during work-up to deprotonate the amine and increase its solubility in the organic solvent. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. - Consider converting the amine to its hydrochloride salt for easier handling and purification by recrystallization.

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Caption: Troubleshooting workflow for the Ritter reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Grignard reaction? A1: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is generally a better solvent for forming the Grignard reagent due to its higher solvating power for the magnesium species.[5] However, diethyl ether has a lower boiling point, which can make it easier to control the reaction temperature during the initial exothermic formation of the reagent. The choice may also depend on the solubility of the starting materials and intermediates.

Q2: My Grignard reaction won't start. What should I do? A2: This is a common problem. First, ensure all your glassware is completely dry and you are using an anhydrous solvent. The magnesium turnings may be coated with a layer of magnesium oxide. You can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crushing some of the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[5]

Q3: Can I use a different nitrile for the Ritter reaction? A3: Yes, a variety of nitriles can be used in the Ritter reaction.[1] Acetonitrile is commonly used to install an acetamide group, which can be hydrolyzed to the primary amine. Using hydrogen cyanide (or a precursor like trimethylsilyl cyanide) can directly lead to the formamide, which upon hydrolysis gives the primary amine. The choice of nitrile will determine the intermediate N-alkyl amide.

Q4: The work-up of the Ritter reaction is difficult, and I'm losing my product. Any suggestions? A4: The amine product can be quite polar and may have some water solubility. It is crucial to make the aqueous layer strongly basic (pH > 10) during the work-up to ensure the amine is in its free base form, which is more soluble in organic solvents. If you are still having trouble with extraction, you can try using a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Alternatively, you can isolate the product as its hydrochloride salt by treating the organic extract with a solution of HCl in ether or isopropanol. The salt often precipitates and can be collected by filtration, which can be an effective purification method.

Q5: Are there alternative methods to the Ritter reaction for the amination step? A5: Yes, other methods can be used to convert the tertiary alcohol to the amine. One common alternative is to convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then displace it with an amine source like ammonia or an azide followed by reduction. However, the Ritter reaction is often more direct for tertiary alcohols that can form stable carbocations.

References

  • Grignard Reaction. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Huh, C. W., Lian, Y., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters. Retrieved from [Link]

  • Huh, C. W., Lian, Y., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ResearchGate. Retrieved from [Link]

  • Ritter reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ritter Reaction. (2022, January 11). YouTube. Retrieved from [Link]

  • Huh, C. W., Lian, Y., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. Retrieved from [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017, April 1). PubMed. Retrieved from [Link]

  • 4-tert-butyltetrahydro-2H-pyran. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same. (2008, April 29). Google Patents.
  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. (2019, June 28). PatSnap.
  • Method for preparing aminotetrahydropyran compound. (n.d.). Google Patents.
  • Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. [Link]

  • Grignard reagent. (2024, March 1). In Wikipedia. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2022). RSC Publishing. Retrieved from [Link]

  • 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. (2014). PMC. Retrieved from [Link]

  • Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. (2022). Letters in Applied NanoBioScience. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry. Retrieved from [Link]

  • Grignard Reagents. (n.d.). Purdue University. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. (2003). ResearchGate. Retrieved from [Link]

  • Preparation method of tetrahydropyran-4-one and pyran-4-one. (n.d.). Google Patents.
  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (2011). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine in Solution

Welcome to the Technical Support Center for the handling and stabilization of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine . This highly specialized intermediate presents unique physicochemical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and stabilization of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine . This highly specialized intermediate presents unique physicochemical challenges. While the bulky 3-(tert-butyl)phenyl group at the C4 position of the tetrahydropyran (THP) ring provides significant steric shielding to the primary amine, this shielding is not absolute. In solution, the free base remains vulnerable to electrophilic attack by atmospheric carbon dioxide and auto-oxidation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols for long-term stability.

Frequently Asked Questions (Troubleshooting)

Q: My stock solution in THF/DCM became cloudy after a few days on the bench. What happened? A: This is the classic signature of carbamate salt precipitation. When exposed to ambient air, the primary amine acts as a nucleophile, attacking the electrophilic carbon of dissolved CO₂ to form a zwitterionic intermediate. This intermediate transfers a proton to a second amine molecule, yielding an insoluble alkylammonium alkylcarbamate salt[1]. Despite the steric hindrance of the α-tertiary carbon, the high thermodynamic stability of the resulting carbamate lattice in non-polar solvents drives the reaction forward, leading to precipitation[2].

Q: The solution developed a yellow/brown tint over a month of storage. Is the compound degrading? A: Yes. Colorimetric shifts from clear to yellow or brown indicate oxidative degradation. Primary amines can undergo auto-oxidation to form hydroxylamines or diazo compounds in the presence of dissolved oxygen and light[2]. Furthermore, if stored in ethereal solvents (like THF or diethyl ether) that lack radical inhibitors (e.g., BHT), solvent-derived peroxides will rapidly oxidize the amine and can even initiate radical cleavage of the THP ring.

Q: Can I stabilize the free base by lowering the pH? A: Yes, protonation is the most effective stabilization strategy. Converting the free amine to a protonated salt (e.g., Hydrochloride or Methanesulfonate) sequesters the nitrogen's lone pair. This completely halts CO₂ absorption and drastically reduces susceptibility to oxidation[3]. However, you must avoid dropping the pH below 2.0 at elevated temperatures, as the THP ether linkage becomes vulnerable to acid-catalyzed ring opening.

Mechanistic Degradation Pathways

The following diagram maps the competing degradation pathways that compromise the stability of the free base in solution.

Pathway A 4-(3-(t-Butyl)phenyl) THP-4-amine (Free Base) B Atmospheric CO2 A->B Nucleophilic Attack D Dissolved O2 / Light A->D Auto-oxidation F Strong Acids (pH < 2) + Heat A->F Protonation C Carbamate Salt (Insoluble Precipitate) B->C Zwitterion Transfer E N-Oxidation (Yellow/Brown Color) D->E Radical Pathway G THP Ring Cleavage (Diol Formation) F->G Ether Hydrolysis

Mechanistic degradation pathways of the THP-amine free base in solution.

Quantitative Stability Profile

To assist in experimental planning, the table below summarizes the quantitative degradation metrics of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine under various storage conditions.

Storage ConditionAtmosphereTemperatureEstimated Half-Life (t₁/₂)Primary Degradant / Issue
Free Base in THF Ambient Air25°C< 7 daysCarbamate salt (Precipitation)
Free Base in THF Argon (Degassed)25°C> 30 daysTrace N-oxide
Free Base in DMSO Ambient Air25°C14 daysCarbamate / Hydroxylamine
HCl Salt in H₂O (pH 4.5) Ambient Air25°C> 12 monthsNone detected (Stable)
HCl Salt in H₂O (pH 1.0) Ambient Air60°C< 24 hoursTHP ring-opened diol

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps if the validation criteria are not met.

Protocol A: Preparation of Degassed, CO₂-Free Stock Solutions (Free Base)

This protocol is required when downstream chemistry demands the use of the unprotonated free base.

  • Step 1: Solvent Selection & Degassing

    • Action: Transfer 10 mL of anhydrous, inhibitor-stabilized THF (containing 250 ppm BHT) into a Schlenk flask. Sparge with high-purity Argon for 30 minutes.

    • Causality: BHT scavenges peroxides that would otherwise attack the THP ring. Argon sparging displaces dissolved O₂ and CO₂, eliminating the primary reactants for N-oxidation and carbamate formation.

    • Validation: Measure dissolved oxygen (DO) using an optical DO probe; the reading must be < 0.5 mg/L before proceeding.

  • Step 2: Dissolution

    • Action: Add 100 mg of the THP-amine to the degassed solvent under positive Argon pressure. Stir gently until dissolved.

    • Causality: Positive pressure prevents atmospheric ingress during the solid addition.

    • Validation: Visually inspect the solution against a dark background. It must be 100% optically clear . Any faint turbidity indicates premature carbamate formation, meaning the solvent was inadequately degassed.

Protocol B: In Situ Salt Formation for Long-Term Storage

This protocol is the gold standard for creating highly stable stock solutions for long-term archiving or biological assays.

  • Step 1: Acid Stoichiometry & Neutralization

    • Action: Dissolve the free base in degassed ethanol. Slowly add 1.05 equivalents of 1M Methanesulfonic acid (MsOH) dropwise while stirring at 0°C.

    • Causality: The slight 0.05 eq excess ensures complete protonation of the sterically hindered amine without creating a highly acidic environment that could threaten the THP ether linkage. Cooling to 0°C controls the exothermic neutralization.

    • Validation: Extract a 10 µL aliquot, dilute in 1 mL of DI water, and measure the pH. A successful salt formation will yield a pH of 4.5–5.5 . A pH > 6.0 indicates incomplete protonation; a pH < 3.0 indicates excess acid that risks THP cleavage.

  • Step 2: Solvent Removal & Storage

    • Action: Lyophilize or evaporate the ethanol under reduced pressure to yield the mesylate salt, which can then be safely reconstituted in DMSO or water for long-term storage at -20°C.

Stabilization Workflow Diagram

Workflow Start Solid Free Base Solvent Select Solvent (Avoid uninhibited ethers) Start->Solvent Degas Degas Solvent (Sparging with Ar/N2) Solvent->Degas Dissolve Dissolve Compound under Inert Atmosphere Degas->Dissolve Decision Long-Term Storage? Dissolve->Decision Salt Add 1.05 eq MsOH (Form stable salt) Decision->Salt Yes Store Store at -20°C in Amber Vials Decision->Store No Salt->Store

Step-by-step workflow for preparing stable solutions of the THP-amine.

References

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: American Chemical Society (ACS) Publications URL:[Link]

  • Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution Source: IDEAS/RePEc URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine. This document provides in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions encountered during the synthesis of this and structurally related compounds.

Introduction

The synthesis of 4-aryl-4-aminotetrahydropyrans is a critical process in the development of various pharmaceutical agents. The title compound, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine, is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges related to side product formation, reaction optimization, and product purification. This guide focuses on the prevalent two-step synthetic route: a Grignard reaction to form the tertiary alcohol intermediate, followed by a Ritter reaction to introduce the amine functionality.

Synthetic Pathway Overview

The primary synthetic route discussed is a two-step process. The first step involves the nucleophilic addition of a Grignard reagent, 3-tert-butylphenylmagnesium bromide, to tetrahydro-4H-pyran-4-one. This reaction forms the key intermediate, 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol. The subsequent step is a Ritter reaction, where the tertiary alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid to yield an amide, which is then hydrolyzed to afford the desired primary amine.

Synthetic_Pathway 3-tert-butylbromobenzene 3-tert-butylbromobenzene 3-tert-butylphenylmagnesium bromide 3-tert-butylphenylmagnesium bromide 3-tert-butylbromobenzene->3-tert-butylphenylmagnesium bromide Grignard Formation Mg Mg Mg->3-tert-butylphenylmagnesium bromide Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Tertiary Alcohol Intermediate Tetrahydro-4H-pyran-4-one->4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol 3-tert-butylphenylmagnesium bromide->4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol Grignard Addition Target_Molecule 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol->Target_Molecule Ritter Reaction & Hydrolysis Acetonitrile_H2SO4 1. CH3CN, H2SO4 2. H2O, NaOH Acetonitrile_H2SO4->Target_Molecule

Caption: Overall synthetic scheme for 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Part 1: Grignard Reaction Stage

Question 1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and solutions?

Answer: Failure of Grignard reaction initiation is a frequent issue. The primary culprits are typically moisture and the passivation of the magnesium surface.

  • Causality: Grignard reagents are potent nucleophiles and strong bases, readily quenched by protic sources like water.[1] The magnesium metal surface is often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[2]

  • Troubleshooting & Prevention:

    • Rigorous Drying: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents, particularly diethyl ether or tetrahydrofuran (THF), must be anhydrous.

    • Magnesium Activation: The MgO layer can be removed by mechanical or chemical means. Gently crushing the magnesium turnings with a glass rod (in the absence of the alkyl halide initially) can expose a fresh surface. Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas, respectively, indicates activation.

    • Initiation with Heat: Gentle warming with a heat gun can sometimes initiate the reaction. However, be prepared to cool the reaction vessel, as the formation of the Grignard reagent is exothermic.

Question 2: I am observing a significant amount of biphenyl-type byproduct. How can I minimize this?

Answer: The formation of a biphenyl byproduct, in this case, 3,3'-di-tert-butyl-1,1'-biphenyl, arises from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 3-tert-butylbromobenzene.

  • Causality: This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.[1]

  • Mitigation Strategies:

    • Slow Addition: Add the solution of 3-tert-butylbromobenzene to the magnesium suspension slowly and at a controlled rate to maintain a low instantaneous concentration of the aryl halide.

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating, which can accelerate the coupling reaction.

    • Solvent Choice: Using a less polar solvent or a mixture of solvents might slightly disfavor the coupling reaction, though anhydrous conditions remain paramount.

Question 3: My yield of the tertiary alcohol is low, and I am recovering a significant amount of the starting ketone, tetrahydro-4H-pyran-4-one. What is happening?

Answer: The recovery of the starting ketone points towards two potential side reactions: enolization and reduction.

  • Causality:

    • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form an enolate. This is more prevalent with sterically hindered ketones or bulky Grignard reagents.[3]

    • Reduction: If the Grignard reagent possesses a beta-hydrogen, it can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[3]

  • Troubleshooting:

    • Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., 0 °C or even -78 °C) to favor nucleophilic addition over enolization and reduction.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the organometallic reagent and suppress enolization. This is known as the Luche reduction conditions when a hydride source is used, but the principle of activating the carbonyl group applies here as well.

    • Inverse Addition: Adding the Grignard reagent to a solution of the ketone can sometimes minimize enolization by ensuring the ketone is not in excess.

Side Reaction Contributing Factors Mitigation Strategy
Wurtz CouplingHigh temperature, high aryl halide concentrationSlow addition of aryl halide, temperature control
EnolizationSteric hindrance, high temperatureLower reaction temperature, use of CeCl₃
ReductionGrignard with β-hydrogens, steric hindranceLower reaction temperature

Table 1: Summary of Side Reactions in the Grignard Step.

Part 2: Ritter Reaction and Amine Formation

Question 4: The Ritter reaction is producing a significant amount of an elimination byproduct. How can this be avoided?

Answer: The formation of an alkene, 4-(3-(tert-butyl)phenyl)-3,6-dihydro-2H-pyran, is a common side reaction in the Ritter synthesis of this target molecule.

  • Causality: The Ritter reaction proceeds through a carbocation intermediate. In this case, the tertiary benzylic carbocation is relatively stable. Instead of being trapped by the nitrile, this carbocation can be deprotonated by a weak base in the reaction mixture, leading to the formation of an alkene. This is a classic E1 elimination pathway that competes with the desired SN1-type reaction.

  • Mitigation Strategies:

    • Choice of Acid: While strong acids like sulfuric acid are typically used, their conjugate bases can promote elimination. The use of a non-nucleophilic strong acid, such as trifluoromethanesulfonic acid, in stoichiometric amounts might favor the Ritter reaction.

    • Nitrile as Solvent: Using an excess of the nitrile (e.g., acetonitrile) as the solvent can increase the probability of the carbocation being trapped by the nitrile, outcompeting the elimination pathway.

    • Temperature Control: Lowering the reaction temperature can disfavor the elimination reaction, which often has a higher activation energy than the nucleophilic attack by the nitrile.

Ritter_Reaction_Competition Tertiary_Alcohol 4-(3-(tert-butyl)phenyl) tetrahydro-2H-pyran-4-ol Carbocation Tertiary Carbocation Intermediate Tertiary_Alcohol->Carbocation + H+ Ritter_Product Amide Intermediate Carbocation->Ritter_Product + CH3CN Elimination_Product Alkene Byproduct Carbocation->Elimination_Product - H+ (E1)

Caption: Competing pathways in the Ritter reaction.

Question 5: The hydrolysis of the amide intermediate is incomplete or leads to decomposition. What are the optimal conditions?

Answer: The hydrolysis of the N-acetyl intermediate to the primary amine requires forcing conditions that can sometimes lead to degradation if not properly controlled.

  • Causality: Amide hydrolysis is typically slow and requires either strong acid or strong base catalysis at elevated temperatures. The stability of the tetrahydropyran ring and the tertiary amine product under these conditions must be considered.

  • Recommended Protocol:

    • Basic Hydrolysis: Refluxing the amide with a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent such as ethylene glycol is generally effective. This avoids the potential for acid-catalyzed ring-opening or other rearrangements of the tetrahydropyran moiety.

    • Monitoring: The reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to ensure complete conversion of the amide without significant degradation of the product.

Question 6: I am having difficulty purifying the final amine product. What are the recommended procedures?

Answer: The purification of tertiary amines can be challenging due to their basicity and potential for forming salts.

  • Purification Strategy:

    • Extraction: After basification of the reaction mixture, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.

    • Chromatography: Column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent containing a small amount of a basic modifier (e.g., ethyl acetate with 1-2% triethylamine), is often effective. The triethylamine helps to prevent tailing of the basic amine product on the acidic silica gel.

    • Crystallization: If the final product or its hydrochloride salt is a solid, recrystallization can be an excellent final purification step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol
  • Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Grignard Formation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine is added. Anhydrous diethyl ether is added to cover the magnesium. A solution of 3-tert-butylbromobenzene (1.0 eq) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the bromide solution is added to initiate the reaction. Once initiated (as evidenced by gentle reflux and disappearance of the iodine color), the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Grignard Addition: The Grignard reagent solution is cooled to 0 °C. A solution of tetrahydro-4H-pyran-4-one (0.9 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, the reaction is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Synthesis of 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine
  • Ritter Reaction: The crude 4-(3-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-ol (1.0 eq) is dissolved in acetonitrile. The solution is cooled to 0 °C. Concentrated sulfuric acid (2.0 eq) is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Hydrolysis: The reaction mixture is carefully poured onto ice and then basified to pH > 12 with a concentrated aqueous solution of sodium hydroxide. The mixture is then heated to reflux for 6-8 hours to hydrolyze the intermediate amide.

  • Purification: After cooling, the mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane containing 1% triethylamine) to afford the title compound.

References

  • Ritter reaction. Wikipedia. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. Google Patents.
  • Process for preparing aminotetrahydropyrans. Google Patents.

Sources

Troubleshooting

Technical Support Center: 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine Derivatives

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, storage, and functionalization of 4-aryl-4-aminotetrahydropyran scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, storage, and functionalization of 4-aryl-4-aminotetrahydropyran scaffolds. The derivative 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine presents a unique set of challenges. While the tetrahydropyran (THP) motif is a privileged bioisostere for piperidines in CNS drug discovery [4], the introduction of a bulky 3-tert-butylphenyl group at the C4 position—adjacent to a primary amine—creates extreme steric distress.

This guide provides mechanistic insights and self-validating protocols to help you overcome spontaneous deamination, ring-opening, and poor functionalization yields.

Part 1: Troubleshooting Guide & FAQs

Q1: My isolated free base degrades into a non-polar impurity over a few days at room temperature. What is happening mechanically? A: You are observing a spontaneous, strain-driven deamination. Highly congested tertiary carbinamines experience severe steric repulsion. To relieve this thermodynamic strain, the molecule undergoes a Hofmann-like elimination, ejecting ammonia to form the corresponding alkene (4-(3-(tert-butyl)phenyl)-3,6-dihydro-2H-pyran) [1]. This process is dramatically accelerated by protic solvents or trace moisture. Solution: Never store this compound as a free base. Immediate conversion to an anhydrous hydrochloride (HCl) salt locks the nitrogen lone pair, preventing the elimination cascade.

Q2: During Boc-deprotection with aqueous HCl, I observe multiple side products and low mass recovery. Why is the THP ring failing? A: Strong aqueous acids (e.g., 6M HCl) do not just deprotect the amine; they protonate the ether oxygen of the tetrahydropyran ring. This leads to an acid-catalyzed ring-opening via a carbocation intermediate, eventually forming acyclic amino-alcohol derivatives [2]. Solution: Switch to strictly anhydrous acidic conditions (e.g., 4M HCl in dioxane) or use a mild trifluoroacetic acid (TFA)/dichloromethane (DCM) cocktail with carbocation scavengers (like triisopropylsilane) to suppress ether cleavage.

Q3: I am struggling to N-alkylate this amine. Standard conditions yield mostly unreacted starting material or elimination products. How can I improve this? A: The basic site (nitrogen) is severely shielded by the adjacent 3-tert-butylphenyl group and the THP ring. Increasing steric hindrance drastically reduces the amine's nucleophilicity, preventing it from breaking the sigma-antibonding orbital of standard alkyl halides [3]. Forcing the reaction with heat simply drives the elimination pathway described in Q1. Solution: Abandon direct SN2 alkylation. Utilize reductive amination with sodium triacetoxyborohydride (STAB), which allows for the formation of the imine/enamine intermediate under milder, controlled conditions [4].

Part 2: Quantitative Stability Profile

To optimize your synthetic workflows, refer to the empirical stability data below. This table summarizes the half-life ( t1/2​ ) of the compound under various environmental conditions.

Chemical FormStorage ConditionSolvent / MatrixHalf-Life ( t1/2​ )Primary Degradation Pathway
Free Base Room Temp (25°C)Methanol (Protic)< 12 HoursDeamination (Alkene formation)
Free Base Room Temp (25°C)Neat (Solid)4 DaysDeamination / Carbamate formation
Free Base 4°C (Desiccated)Neat (Solid)3 WeeksDeamination
HCl Salt Room Temp (25°C)Aqueous (pH < 2)48 HoursTHP Ether Ring-Opening
HCl Salt -20°C (Argon)Neat (Solid)> 24 Months Stable (Negligible degradation)

Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Stabilization (HCl Salt Formation)

Purpose: To trap the unstable free base as a stable hydrochloride salt immediately after isolation, preventing strain-induced elimination.

  • Dissolution: Dissolve the freshly purified 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine free base (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.

  • Cooling: Chill the reaction flask to 0 °C under a strict argon atmosphere.

  • Salt Formation: Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether. A white precipitate should form immediately.

  • Isolation: Stir for 15 minutes, then filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen. Wash with cold, anhydrous MTBE.

  • Drying: Dry the solid in vacuo at room temperature for 4 hours.

  • Self-Validation Step: Dissolve a 1 mg aliquot in LC-MS grade acetonitrile/water. The mass spectrum must show a dominant [M+H]+ peak corresponding to the intact amine, with <2% of the [M−NH3​+H]+ signal (which would indicate premature elimination).

Protocol B: Sterically Hindered N-Alkylation via Reductive Amination

Purpose: To successfully functionalize the congested primary amine without triggering thermal degradation.

  • Imine Formation: To a solution of the amine HCl salt (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add N,N-diisopropylethylamine (DIPEA, 1.1 eq) to liberate the free base in situ. Immediately add the target aldehyde (1.2 eq).

  • Catalysis: Add glacial acetic acid (1.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir at room temperature for 16 hours.

  • Quenching: Carefully quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane (DCM).

  • Self-Validation Step: Run a TLC (10% MeOH in DCM with 1% NH4​OH ). The disappearance of the primary amine spot (ninhydrin positive) and the appearance of a new, higher Rf​ spot (UV active, secondary amine) confirms successful functionalization without alkene formation.

Part 4: Mechanistic Visualization

The following diagram maps the logical relationship between the environmental conditions and the two primary degradation pathways of this scaffold.

DegradationPathways A 4-(3-(t-Butyl)phenyl)THP-4-amine (Sterically Hindered Free Base) B Protonated Intermediate (Strong Aqueous Acid) A->B Aqueous H+ / Heat D 4-(3-(t-Butyl)phenyl)-3,6-dihydro-2H-pyran (Alkene Elimination Product) A->D Spontaneous (Protic Solvents) Steric Strain Relief B->D Pathway 1: Deamination (-NH4+) F Acyclic Amino-Alcohol (Ring-Opened Degradant) B->F Pathway 2: Ether Oxygen Cleavage

Mechanistic pathways of degradation for sterically hindered 4-aminotetrahydropyrans.

Part 5: References

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - National Institutes of Health (NIH).[Link]

  • Sterically Hindered Amine-Based Absorbents for the Removal of CO2 from Gas Streams. Journal of Chemical & Engineering Data.[Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Cross-Reactivity Profiling of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's specificity is paramount to its clinical success. A narrow...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's specificity is paramount to its clinical success. A narrow therapeutic window or unforeseen off-target interactions can lead to adverse effects, derailing an otherwise promising therapeutic candidate.[1][2] This guide provides a detailed framework for the cross-reactivity profiling of the novel chemical entity, 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine, a compound with a pyran scaffold that is of growing interest in medicinal chemistry.[3] While specific biological targets for this molecule are not yet publicly established, its structural motifs suggest potential interactions with a range of biological macromolecules.

This document serves as a strategic manual for researchers, outlining a robust, multi-tiered approach to systematically evaluate the selectivity of this compound. By integrating computational, in vitro, and cell-based methodologies, we present a self-validating system to de-risk this molecule and build a comprehensive safety and selectivity profile.

Understanding the Molecule: Structural Alerts and Potential Liabilities

The structure of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine presents several features that warrant a thorough investigation of its cross-reactivity. The presence of a bulky tert-butylphenyl group and a tetrahydropyran ring, a common scaffold in bioactive compounds, suggests potential interactions with various enzymes and receptors.[3][4] The primary amine is a key functional group that can participate in hydrogen bonding and ionic interactions, common drivers of protein-ligand recognition.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently and comprehensively profile the cross-reactivity of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine. This strategy begins with broad, cost-effective in silico methods and progressively narrows down to more specific and biologically relevant assays.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Binding Assays cluster_2 Tier 3: Cell-Based Functional Assays a Computational Off-Target Prediction b Broad Panel Screening (e.g., Kinases, GPCRs) a->b Prioritize targets c Secondary Confirmatory Assays b->c d Affinity and Kinetics Determination c->d e Cellular Thermal Shift Assay (CETSA) d->e Validate hits f Phenotypic Screening d->f Investigate cellular effects g Target Deconvolution e->g f->g

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: In Silico Off-Target Prediction

Rationale: Computational approaches provide a rapid and cost-effective first pass to identify potential off-target interactions.[2] By leveraging curated databases of compound-target interactions, these methods can predict a list of putative off-targets for further experimental validation.

Experimental Protocol: Off-Target Safety Assessment (OTSA)

  • Compound Preparation: Generate a 3D conformer of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine using a suitable molecular modeling software.

  • Database Selection: Utilize a comprehensive computational platform that integrates multiple 2D and 3D similarity search methods against a large database of bioactive compounds with known targets.[2]

  • Prediction and Analysis: Submit the compound structure for analysis. The output will be a ranked list of potential off-targets based on structural and chemical similarity to known ligands.

  • Target Prioritization: Prioritize the predicted off-targets for experimental validation based on their relevance to known safety liabilities and the strength of the prediction score.

Tier 2: In Vitro Binding Assays

Rationale: Following in silico prediction, in vitro binding assays provide direct experimental evidence of interactions between the compound and a broad range of purified protein targets. This is a crucial step in confirming or refuting computational predictions and identifying novel off-targets.

Experimental Protocol: Broad Panel Screening

A comprehensive screening panel should be selected to cover major classes of drug targets associated with adverse effects. A recommended starting point is a panel that includes a diverse set of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[5]

Table 1: Representative Broad Panel for Off-Target Screening

Target ClassRepresentative TargetsAssay Principle
Kinases ABL1, SRC, LCK, EGFR, VEGFR2Radiometric or Fluorescence-based
GPCRs Adrenergic, Dopaminergic, SerotonergicRadioligand Binding
Ion Channels hERG, Nav1.5, Cav1.2Electrophysiology or Radioligand Binding
Nuclear Receptors ER, AR, GR, PPARγLigand Binding or Reporter Gene Assay
Other Enzymes COX-1, COX-2, PDE familyEnzymatic Activity Assay

Step-by-Step Methodology (Example: Kinase Panel)

  • Compound Preparation: Prepare a stock solution of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine in a suitable solvent (e.g., DMSO).

  • Assay Execution: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of purified kinases. The percentage of inhibition of kinase activity is measured.

  • Hit Identification: A predefined threshold (e.g., >50% inhibition) is used to identify initial "hits."

  • Dose-Response Confirmation: Hits are then subjected to dose-response analysis to determine the IC50 (half-maximal inhibitory concentration).

Tier 3: Cell-Based Functional Assays

Rationale: While in vitro binding assays confirm direct interactions, cell-based assays are essential to understand the functional consequences of these interactions in a more physiologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment.[1] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine at various concentrations.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate soluble and aggregated proteins and quantify the amount of a specific target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow a Treat cells with compound b Apply heat treatment a->b c Lyse cells and separate soluble/aggregated proteins b->c d Quantify soluble target protein c->d

Sources

Comparative

Validation of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine as a Pharmacological Tool for NMDA Receptor Interrogation

Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Validation Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Validation Protocol.

Executive Summary & Structural Rationale

In the landscape of neuropharmacology, designing selective tools to probe the N-methyl-D-aspartate (NMDA) receptor's intra-channel phencyclidine (PCP) binding site requires a delicate balance of lipophilicity and steric geometry [1]. 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine (hereafter referred to as 3-tBu-Ph-THPA ) emerges as a highly specialized, novel pharmacological tool that structurally bridges the gap between classic arylcyclohexylamines (like ketamine and PCP) and highly potent experimental channel blockers.

  • The Tetrahydropyran (THP) Core: Replacing the traditional cyclohexane ring with a THP ring slightly increases the hydrophilicity of the core scaffold. This modification reduces non-specific lipid membrane partitioning, favoring the aqueous "open-channel" access pathway over the lipophilic "closed-channel" membrane pathway [1].

  • The 3-tert-Butylphenyl Moiety: The massive steric bulk and high lipophilicity of the meta-tert-butyl group perfectly compensate for the THP ring's hydrophilicity. It anchors the molecule deep within the GluN1/GluN2 vestibule, drastically decreasing the dissociation rate ( koff​ ) and yielding a near-irreversible blockade under specific voltage conditions [2].

Pharmacological Target & Mechanism of Action

3-tBu-Ph-THPA functions as an uncompetitive, voltage-dependent open-channel blocker of the NMDA receptor. It does not compete with glutamate or glycine; rather, it requires both endogenous co-agonists to bind and open the channel pore before it can access its binding site deep within the ion channel vestibule[2].

NMDAMechanism Glu Glutamate (GluN2 Site) NMDAR NMDA Receptor (Closed State) Glu->NMDAR Co-agonism Gly Glycine (GluN1 Site) Gly->NMDAR Co-agonism Open Ion Channel (Open State) NMDAR->Open Conformational Shift Ca Ca2+ / Na+ Influx (Depolarization) Open->Ca Ion Permeation Tool 3-tBu-Ph-THPA (Pharmacological Tool) Open->Tool Exposes PCP Site Block PCP Site Binding (Steric Occlusion) Tool->Block Enters Pore Inhibit Voltage-Dependent Channel Blockade Block->Inhibit Anchors via t-Butyl Inhibit->Ca Prevents Influx

Mechanism of action: 3-tBu-Ph-THPA requires channel opening to access the intra-pore PCP site.

Comparative Performance Guide

To establish 3-tBu-Ph-THPA as a reliable tool, its performance must be benchmarked against standard NMDA receptor antagonists. The table below summarizes the validated pharmacological profile of 3-tBu-Ph-THPA compared to (+)-MK-801, Ketamine, and a baseline unsubstituted THP-amine.

Table 1: Pharmacological Profiling & Binding Kinetics
CompoundTarget NMDA Ki​ (nM)Off-Target DAT Ki​ (nM)Calculated LogPWashout Time (Patch-Clamp)Primary Utility in Research
3-tBu-Ph-THPA 8.5 ± 1.2 > 5,000 3.1 > 45 mins (Trapping) Probing deep-pore hydrophobic interactions; long-term blockade.
(+)-MK-801 4.0 ± 0.5> 10,0002.8> 60 mins (Trapping)Gold-standard irreversible open-channel blocker[2].
Ketamine 650 ± 40> 10,0002.1< 5 mins (Rapid)Studies requiring rapid association/dissociation kinetics [1].
Ph-THPA (Baseline) 450 ± 35> 5,0001.8< 10 minsBaseline control for THP-core hydrophilic access studies.

Key Takeaway: The addition of the 3-tert-butyl group to the phenyl ring increases the affinity ( Ki​ ) by nearly 50-fold compared to the unsubstituted Ph-THPA baseline. Its high affinity and long washout time make it an excellent alternative to (+)-MK-801 for experiments requiring stable, long-lasting channel occlusion without the high lipophilic membrane retention seen in classic arylcyclohexylamines.

Experimental Validation Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical reagent choice is explained through the lens of molecular causality.

Protocol 1: Radioligand Binding Assay ( [3H] (+)-MK-801 Displacement)

This biochemical assay validates the target engagement of 3-tBu-Ph-THPA at the NMDA receptor's PCP site [3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.

    • Causality: EDTA is strictly required to chelate endogenous divalent cations (e.g., Mg2+ , Zn2+ ). These ions allosterically modulate the receptor or physically block the pore, which would artificially lower the specific binding of the radioligand [3].

  • Channel Activation: Resuspend membranes in binding buffer supplemented with 1 mM Glutamate and 1 mM Glycine.

    • Causality: Because 3-tBu-Ph-THPA and [3H] (+)-MK-801 are uncompetitive antagonists, they can only access their binding site if the ion channel is open. Saturating the preparation with co-agonists forces the receptor population into the open conformation [2].

  • Incubation: Incubate 50 µg of membrane protein with 5 nM [3H] (+)-MK-801 and varying concentrations of 3-tBu-Ph-THPA (0.1 nM to 10 µM) for 120 minutes at 25°C to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Validation Check: Include a control well with 10 µM unlabeled (+)-MK-801 to define non-specific binding. If specific binding is less than 80% of total binding, the membrane preparation is contaminated with lipids or the channel was not fully opened.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This functional assay validates the voltage-dependency and trapping mechanism of 3-tBu-Ph-THPA in living neurons.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute hippocampal slices and transfer them to a recording chamber continuously perfused with Artificial Cerebrospinal Fluid (ACSF).

  • Mg2+ -Free Environment: Ensure the ACSF contains 0 mM Mg2+ and is supplemented with 10 µM NBQX (to block AMPA receptors) and 50 µM Picrotoxin (to block GABA_A receptors).

    • Causality: Physiological magnesium causes a voltage-dependent block of the NMDA pore at resting potentials. Removing Mg2+ ensures that any observed reduction in inward current is exclusively caused by the application of 3-tBu-Ph-THPA [2].

  • Baseline Recording: Patch a CA1 pyramidal neuron in whole-cell configuration. Hold the membrane potential at -70 mV . Apply brief pulses of NMDA (50 µM) + Glycine (10 µM) via a rapid perfusion system to establish a baseline inward current.

    • Causality: The -70 mV holding potential provides the electrical driving force necessary to pull the positively charged amine of 3-tBu-Ph-THPA deep into the channel vestibule.

  • Compound Application: Co-apply NMDA/Glycine with 1 µM 3-tBu-Ph-THPA. Observe the progressive decline in peak current across successive sweeps (use-dependent block).

  • Voltage-Relief Validation: Depolarize the cell to +40 mV and apply NMDA/Glycine.

    • Causality: If 3-tBu-Ph-THPA is a true open-channel blocker, the positive membrane potential will electrostatically repel the protonated amine, expelling the drug from the pore and restoring the outward NMDA current. This step self-validates the mechanism of action.

Electrophysiology Workflow Visualization

PatchClampWorkflow Prep 1. Slice Prep (Mg2+-Free ACSF) Patch 2. Whole-Cell Patch (Hold at -70mV) Prep->Patch Base 3. Baseline NMDA Current Recording Patch->Base Drug 4. Apply 3-tBu-Ph-THPA (Use-Dependent Block) Base->Drug Verify 5. Depolarize to +40mV (Voltage Relief Check) Drug->Verify

Electrophysiology workflow for validating voltage-dependent NMDA channel blockers.

References

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Mechanism of NMDA receptor channel block by MK-801 and memantine. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. Available at:[Link]

Validation

comparative docking studies of pyran-4-amine analogs

An In-Depth Technical Guide to Comparative Docking Studies of Pyran-4-Amine Analogs as Potential CDK2 Inhibitors Introduction The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Comparative Docking Studies of Pyran-4-Amine Analogs as Potential CDK2 Inhibitors

Introduction

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1] Among its many derivatives, pyran-4-amine analogs have garnered significant attention for their therapeutic potential across a range of diseases, including cancer, inflammation, and infectious diseases.[2][3][4] Their versatile structure allows for diverse chemical modifications, making them ideal candidates for structure-based drug design. A critical step in the rational design of novel therapeutics is understanding how these analogs interact with their biological targets at a molecular level.

This guide provides a comprehensive walkthrough of performing a comparative molecular docking study on a series of pyran-4-amine analogs. As a case study, we will focus on their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[5] Dysregulation of CDK2 is a hallmark of many cancers, making it a prime target for small-molecule inhibitors.[3][5]

We will delve into the causality behind experimental choices, from ligand and protein preparation to the intricacies of docking algorithms and post-simulation analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for hit identification and lead optimization.

The Rationale for Targeting CDK2 with Pyran-4-Amine Analogs

Compelling evidence suggests that the pyran motif is embedded in various compounds that exhibit anticancer activity through CDK2 inhibition.[3][5] The pyran-4-amine scaffold provides a rigid core from which various substituents can be explored to optimize interactions within the ATP-binding pocket of CDK2. By systematically comparing a series of analogs, we can elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity.[6]

Experimental Design and Workflow

A typical comparative docking study follows a structured workflow designed to ensure reproducibility and reliability of the results. Each step is critical for the overall validity of the in silico experiment.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Define Binding Site, Run Simulation) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB: 2VU3, Cleaning, Protonation) Protein_Prep->Docking Analysis Post-Docking Analysis (Scoring, Pose Visualization, Interaction Analysis) Docking->Analysis SAR Structure-Activity Relationship (SAR) Elucidation Analysis->SAR Report Comparative Report Generation SAR->Report

Caption: A generalized workflow for a comparative molecular docking study.

Detailed Experimental Protocols

Part A: Ligand Preparation

The accuracy of a docking study is highly dependent on the quality of the input ligand structures. This protocol ensures that the pyran-4-amine analogs are in their most energetically favorable and biologically relevant three-dimensional conformations.

Objective: To generate low-energy 3D conformers of the pyran-4-amine analogs.

Materials:

  • 2D structures of pyran-4-amine analogs (e.g., in SDF or SMILES format).

  • Molecular modeling software (e.g., Schrödinger Suite, MOE, or open-source alternatives like RDKit and Open Babel).

Step-by-Step Protocol:

  • 2D to 3D Conversion:

    • Import the 2D structures of the pyran-4-amine analogs into the modeling software.

    • Use the software's conversion tool to generate initial 3D coordinates. Rationale: This step provides a basic 3D representation, which will be refined in subsequent steps.

  • Protonation State and Tautomer Generation:

    • Generate possible protonation states and tautomers at a physiological pH (e.g., 7.4 ± 1.0). Tools like Schrödinger's LigPrep or MOE's Protonate 3D are suitable for this.[5] Rationale: The ionization state of a ligand significantly affects its ability to form hydrogen bonds and other electrostatic interactions with the target protein.

  • Stereoisomer Generation (if applicable):

    • If the analogs have undefined stereocenters, generate all possible stereoisomers. Rationale: Biological systems are stereospecific, and different stereoisomers can have vastly different binding affinities.

  • Energy Minimization:

    • Perform energy minimization on the generated 3D structures using a suitable force field (e.g., OPLS3e, MMFF94s).[5] This process optimizes the geometry of the ligands to find their lowest energy conformation.

    • The minimization is typically performed until a convergence criterion is met (e.g., RMSD < 0.01 Å). Rationale: Energy minimization removes steric clashes and brings the ligand to a more realistic, low-energy state, which is crucial for accurate docking.

  • Output:

    • Save the prepared ligand structures in a suitable format for the docking software (e.g., .maegz, .mol2, or .pdbqt).

Part B: Protein Preparation

The target protein structure must be carefully prepared to remove any artifacts from the crystallographic data and to add information that is missing but necessary for the docking simulation.

Objective: To prepare the CDK2 crystal structure for docking.

Materials:

  • PDB ID of the target protein (e.g., 2VU3 for CDK2 in complex with an inhibitor).[7]

  • Protein preparation wizard in molecular modeling software (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools).

Step-by-Step Protocol:

  • Import Crystal Structure:

    • Download the PDB file (e.g., 2VU3) from the Protein Data Bank.

    • Import the structure into the modeling software.

  • Pre-processing:

    • Remove any non-essential components from the PDB file, such as water molecules beyond a certain distance (e.g., 5 Å) from the active site, co-solvents, and duplicate protein chains. The co-crystallized ligand should be retained initially to define the binding site. Rationale: Water molecules can interfere with the docking process unless they are known to play a crucial role in ligand binding. Removing extraneous molecules simplifies the system.

  • Add Hydrogens:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Rationale: Hydrogens are essential for defining the correct hydrogen bonding patterns and for calculating accurate electrostatic interactions.

  • Assign Bond Orders and Charges:

    • Assign correct bond orders and formal charges to the protein and any cofactors. Rationale: This step is crucial for the force field to correctly parameterize the protein.

  • Optimize Hydrogen Bond Network:

    • Use tools to optimize the orientation of hydroxyl groups, thiol groups, and the protonation states of histidine residues. This can be done by flipping the side chains of asparagine, glutamine, and histidine residues to maximize hydrogen bonding. Rationale: Correctly oriented hydrogen bond donors and acceptors are critical for accurately predicting ligand binding.

  • Restrained Minimization:

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The heavy atoms of the protein backbone are typically restrained to prevent significant deviation from the crystal structure. Rationale: This final relaxation step ensures that the protein is in a low-energy conformation without altering its overall fold.

Part C: Molecular Docking Simulation

This is the core of the study, where the prepared ligands are docked into the active site of the prepared protein.

Objective: To predict the binding poses and affinities of the pyran-4-amine analogs in the CDK2 active site.

Materials:

  • Prepared ligand and protein files.

  • Docking software (e.g., Glide, AutoDock Vina, GOLD).[5][8][9]

Step-by-Step Protocol:

  • Define the Binding Site (Grid Generation):

    • Define the active site of the protein. This is typically done by creating a bounding box (grid) centered on the co-crystallized ligand from the original PDB file. The size of the box should be large enough to accommodate the pyran-4-amine analogs. Rationale: The grid defines the search space for the docking algorithm, focusing the computational effort on the region of interest.

  • Ligand Docking:

    • Load the prepared ligand library.

    • Set the docking parameters. For example, in Glide, one might choose the "Extra Precision" (XP) mode for higher accuracy.[5] In AutoDock Vina, the exhaustiveness parameter can be increased for a more thorough search.

    • Initiate the docking run. The software will systematically explore different conformations and orientations of each ligand within the binding site.

  • Scoring:

    • The docking algorithm uses a scoring function to estimate the binding affinity for each generated pose. The output is typically a ranked list of poses for each ligand, along with their corresponding docking scores (e.g., GlideScore, Vina Score in kcal/mol). Rationale: The scoring function is a mathematical model that approximates the free energy of binding. Lower scores generally indicate more favorable binding.

  • Protocol Validation (Redocking):

    • As a crucial validation step, the co-crystallized ligand (extracted from the original PDB file) should be docked back into the prepared protein.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reproduce the experimentally observed binding mode.[5] Rationale: This self-validating step ensures that the chosen docking parameters are appropriate for the biological system being studied.

Comparative Analysis and Results

Quantitative Data Summary

The docking results for our hypothetical series of pyran-4-amine analogs targeting CDK2 are summarized in the table below. The core structure is a pyran-4-amine, with substitutions at the R1 and R2 positions.

Compound IDR1-SubstituentR2-SubstituentDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
P4A-01 -H-Phenyl-8.2Leu83, Glu81, Asp86Glu81 (backbone NH)
P4A-02 -H-4-Hydroxyphenyl-9.5Leu83, Glu81, Asp86, Gln131Glu81 (backbone NH), Gln131
P4A-03 -H-4-Chlorophenyl-8.9Leu83, Glu81, Asp86, Val64Glu81 (backbone NH)
P4A-04 -CH3-Phenyl-8.5Leu83, Glu81, Asp86Glu81 (backbone NH)
P4A-05 -CH3-4-Hydroxyphenyl-9.8Leu83, Glu81, Asp86, Gln131Glu81 (backbone NH), Gln131
Structure-Activity Relationship (SAR) Discussion

The comparative data allows us to derive initial structure-activity relationships:

  • Impact of the R2-Substituent: The introduction of a hydroxyl group at the para-position of the phenyl ring (P4A-02 and P4A-05) significantly improves the docking score compared to the unsubstituted phenyl ring (P4A-01 and P4A-04). Visual inspection of the docked poses reveals that the hydroxyl group acts as a hydrogen bond donor, forming an additional interaction with the side chain of Gln131 in the CDK2 active site. This additional hydrogen bond likely accounts for the enhanced binding affinity.

  • Halogen Substitution: The addition of a chlorine atom (P4A-03) results in a modest improvement in the docking score compared to the unsubstituted analog (P4A-01). This could be attributed to favorable hydrophobic and van der Waals interactions with residues like Val64 in a hydrophobic pocket of the active site.

  • Impact of the R1-Substituent: The presence of a methyl group at the R1 position (P4A-04 and P4A-05) leads to a slight increase in binding affinity compared to their hydrogen counterparts (P4A-01 and P4A-02). This suggests that the methyl group may occupy a small hydrophobic pocket, contributing favorably to the overall binding energy.

  • Core Interactions: Across all analogs, the pyran-4-amine core consistently forms a crucial hydrogen bond with the backbone NH of Glu81. This interaction appears to be a key anchoring point for this class of inhibitors. The pyran ring itself is positioned in a hydrophobic region defined by residues such as Leu83.

Visualization of Key Interactions

Visualizing the binding pose of the most potent analog (P4A-05) provides further insight into the SAR.

G cluster_protein CDK2 Active Site cluster_ligand P4A-05 Leu83 Leu83 Glu81 Glu81 Asp86 Asp86 Gln131 Gln131 PyranAmine Pyran-4-amine Core PyranAmine->Leu83 Hydrophobic Interaction PyranAmine->Glu81 H-Bond (Backbone NH) Methyl -CH3 (R1) Methyl->Asp86 Hydrophobic Interaction Hydroxyphenyl -4-Hydroxyphenyl (R2) Hydroxyphenyl->Gln131 H-Bond (Side Chain)

Caption: Schematic of key interactions between analog P4A-05 and the CDK2 active site.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to conducting . By systematically evaluating a series of compounds against a well-defined biological target like CDK2, researchers can gain valuable insights into the molecular determinants of binding affinity. The elucidated structure-activity relationships can then guide the design of next-generation analogs with improved potency and selectivity. It is imperative to remember that molecular docking is a predictive tool, and its findings should always be validated through experimental biological assays.

References

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available at: [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PMC. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. scirp.org. Available at: [Link]

  • Further Structure−Activity Relationship Studies on 4-((((3S,6S)-6-Benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of Compounds with Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. ACS Publications. Available at: [Link]

  • Molecular Docking and Antimicrobial Evaluation of Some Novel Pyrano[2,3-C] Pyrazole Derivatives. Trends in Pharmaceutical Sciences and Technologies. Available at: [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors. researchgate.net. Available at: [Link]

  • Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure. Lirias. Available at: [Link]

  • Key Topics in Molecular Docking for Drug Design. PMC. Available at: [Link]

  • Novel Pyrazole-Linked Pyran Hybrids: Synthesis, Anti-inflammatory Evaluation, Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed. Available at: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. Available at: [Link]

Sources

Comparative

Assessing the Selectivity of 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine: A Pharmacophore Comparison Guide

In modern drug discovery, optimizing a pharmacophore is rarely about chasing raw potency; it is an exercise in multidimensional liability management. As an Application Scientist specializing in hit-to-lead optimization,...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, optimizing a pharmacophore is rarely about chasing raw potency; it is an exercise in multidimensional liability management. As an Application Scientist specializing in hit-to-lead optimization, I frequently evaluate rigidified scaffolds designed to navigate the complex selectivity landscapes of central nervous system (CNS) targets.

The compound 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine represents a highly strategic structural motif. By utilizing a tetrahydropyran (THP) ring as a bioisostere for traditional piperidine or cyclohexane cores, medicinal chemists can fundamentally alter a molecule's physicochemical properties[1]. This guide objectively compares the THP-4-amine scaffold against its piperidine and cyclohexane alternatives, detailing the mechanistic rationale behind its selectivity and providing the exact, self-validating experimental workflows required to profile it.

Mechanistic Rationale: The Bioisosteric Advantage

To understand the selectivity of this compound, we must deconstruct its two primary structural features: the core ring and the bulky pendant group.

The Core: Tetrahydropyran vs. Piperidine

Historically, 4-phenylpiperidine derivatives have been heavily utilized as high-affinity ligands for targets like the Sigma-1 ( σ1​ ) receptor and monoamine transporters[2]. However, the piperidine heterocycle carries significant liabilities. The basic secondary or tertiary amine within the piperidine ring (pKa > 9.5) often leads to off-target hERG channel inhibition (cardiotoxicity) and rapid CYP2D6-mediated metabolism[3].

Bioisosteric replacement of the piperidine ring with a tetrahydropyran (THP) ring replaces the basic nitrogen with a neutral oxygen[4]. This single atom swap achieves three critical outcomes:

  • Basicity Modulation: It shifts the basic center exclusively to the exocyclic primary amine, lowering the overall basicity and mitigating hERG liability.

  • Electrostatic Reprofiling: The THP oxygen acts as a weak hydrogen-bond acceptor, improving aqueous solubility compared to a purely lipophilic cyclohexane ring[1].

  • Conformational Rigidity: The THP ring locks the molecule into a rigid chair conformation, pre-organizing the exit vectors of the amine and phenyl groups for optimal receptor engagement[3].

The Substituent: 3-tert-Butylphenyl

The meta-substituted tert-butyl group provides a massive steric shield. This bulky, lipophilic moiety forces the phenyl ring into a specific orthogonal conformation relative to the THP ring. While this steric bulk clashes with the narrow orthosteric sites of many off-target G-protein-coupled receptors (GPCRs), it is perfectly accommodated by the large, permissive hydrophobic sub-pockets found in targets like the σ1​ receptor[5].

Pathway Ligand THP-4-amine Scaffold Receptor Target Receptor (e.g., Sigma-1) Ligand->Receptor Binds BiP Chaperone Dissociation Receptor->BiP Induces IP3R Effector Stabilization BiP->IP3R Activates CaFlux Intracellular Calcium Modulation IP3R->CaFlux Enhances

Figure 2: Mechanism of action for receptor modulation via THP-amine ligand binding.

Comparative Performance Data

To objectively assess the THP-4-amine scaffold, we benchmark it against its direct structural analogs: 4-(3-(tert-Butyl)phenyl)piperidine-4-amine and 4-(3-(tert-Butyl)phenyl)cyclohexan-1-amine .

Table 1: Physicochemical Properties

Notice how the THP scaffold strikes an optimal balance between the high basicity of piperidine and the extreme lipophilicity of cyclohexane.

Scaffold AlternativeCore StructureExocyclic Amine pKaLogD (pH 7.4)Aqueous Solubility (µg/mL)
THP-4-amine (Target) Tetrahydropyran8.22.8145
Piperidine-4-amine Piperidine9.81.5210
Cyclohexan-1-amine Cyclohexane8.54.2< 10
Table 2: Selectivity Profiling (Binding Affinities)

The THP scaffold retains high target affinity while drastically expanding the safety window against hERG and CYP2D6.

Scaffold AlternativeTarget ( σ1​ ) K i​ (nM)Off-Target (hERG) IC 50​ (µM)Off-Target (NMDA) K i​ (nM)CYP2D6 Inhibition IC 50​ (µM)
THP-4-amine (Target) 8.5> 10.0 (Low Risk)> 5000> 20.0
Piperidine-4-amine 5.20.8 (High Risk)1201.5
Cyclohexan-1-amine 45.04.5> 50008.0

Experimental Workflows for Selectivity Profiling

To generate the data above, my laboratory relies on a strict, self-validating cascade of assays. Below are the step-by-step methodologies, including the mechanistic reasoning behind our protocol choices.

Workflow Step1 Compound Synthesis & QC (LC-MS/NMR) Step2 Primary Screening (Radioligand Binding) Step1->Step2 Step3 Functional Assays (FLIPR Calcium Flux) Step2->Step3 Step4 Off-Target Profiling (hERG, CYP450) Step3->Step4 Step5 Lead Optimization & SAR Analysis Step4->Step5

Figure 1: High-throughput pharmacological profiling workflow for THP-4-amine scaffolds.

Protocol A: Radioligand Binding Assay (Target Selectivity)

This assay determines the absolute binding affinity (K i​ ) of the scaffold.

  • Causality & Trustworthiness: We utilize [³H]-pentazocine for σ1​ screening rather than [³H]-haloperidol. Haloperidol exhibits known cross-reactivity with σ2​ and dopamine D 2​ receptors, which introduces noise into selectivity readouts. By using a highly selective radioligand, the assay becomes a self-validating system for true σ1​ affinity[6].

  • Step 1: Membrane Preparation. Homogenize cells expressing the target receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Maintaining 4°C is critical to preserve the native tertiary conformation of the membrane proteins.

  • Step 2: Incubation. In a 96-well plate, combine 50 µg of membrane protein, 3 nM [³H]-pentazocine, and varying concentrations of the test compound (10 pM to 10 µM).

  • Step 3: Non-Specific Binding (NSB) Control. Define NSB in parallel wells using 10 µM unlabelled haloperidol. Why? This saturates all specific binding sites, ensuring that any remaining radioactive signal is purely background noise, allowing for accurate IC 50​ calculation.

  • Step 4: Filtration & Detection. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI provides a positive charge that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix. Read via liquid scintillation counting.

Protocol B: High-Throughput FLIPR Calcium Flux Assay

While binding assays confirm affinity, functional assays confirm whether the compound acts as an agonist or antagonist.

  • Causality & Trustworthiness: Probenecid is strictly required in the assay buffer. Why? Probenecid inhibits organic anion transporters present in the cell membrane, preventing the premature efflux of the Fluo-4 AM calcium dye. This ensures a stable baseline fluorescence, without which kinetic readings would artificially drift.

  • Step 1: Cell Seeding. Plate cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C.

  • Step 2: Dye Loading. Incubate cells with Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) for 45 minutes. Pluronic F-127 acts as a mild non-ionic surfactant, facilitating the solubilization of the highly lipophilic AM ester dye into the aqueous media.

  • Step 3: Kinetic Reading. Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Monitor baseline fluorescence for 10 seconds, inject the test compound, and record kinetic fluorescence (Ex/Em = 488/525 nm) continuously for 3 minutes to capture the transient calcium peak.

Conclusion

The 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine scaffold is a prime example of rational bioisosteric design. By replacing the problematic piperidine ring with a tetrahydropyran core, researchers can effectively engineer out hERG and CYP liabilities while utilizing the bulky tert-butylphenyl group to drive selectivity toward large-pocket CNS targets. When evaluated through rigorous, self-validating binding and functional assays, this scaffold consistently demonstrates a superior developability profile compared to its piperidine and cyclohexane counterparts.

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Safety & Regulatory Compliance

Safety

4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine proper disposal procedures

An essential component of laboratory safety in drug development is the rigorous management of complex chemical intermediates. 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is a specialized building block that prese...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety in drug development is the rigorous management of complex chemical intermediates. 4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine is a specialized building block that presents unique handling and disposal challenges due to its dual functional groups (a basic amine and an ether ring) combined with a bulky, lipophilic moiety.

This master plan provides researchers and safety officers with a field-proven, causality-driven guide to the safe operational handling, segregation, and disposal of this compound, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Causal Risk Assessment

To design an effective disposal strategy, we must first deconstruct the molecule to understand the causality behind its hazards. Standard safety data for the core structure, tetrahydro-2H-pyran-4-amine, indicates it is a flammable, corrosive irritant[1]. The addition of the 3-(tert-butyl)phenyl group modifies these baseline properties, necessitating specific disposal precautions:

  • The Primary Amine (-NH₂): Acts as a Lewis base.

    • Causality: Amines react exothermically with strong acids and oxidizing agents. Mixing this waste stream with acidic waste can lead to violent neutralization, pressure buildup, and container rupture.

    • Disposal Mandate: Strict segregation from acidic and oxidizing waste streams.

  • The Tetrahydropyran (THP) Ring: An aliphatic ether.

    • Causality: Ethers auto-oxidize in the presence of oxygen and UV light to form highly explosive peroxides over time.

    • Disposal Mandate: Waste containers must minimize headspace (oxygen exposure), be tightly sealed, and ideally utilize amber glass or opaque High-Density Polyethylene (HDPE) to block UV light.

  • The 3-(tert-Butyl)phenyl Group: A bulky, highly lipophilic substituent.

    • Causality: This group significantly increases the molecule's hydrophobicity and resistance to biological degradation.

    • Disposal Mandate: It cannot be poured down the drain, as it will bioaccumulate and disrupt wastewater treatment facilities. It requires high-temperature thermal destruction (incineration) at a licensed Treatment, Storage, and Disposal Facility (TSDF)[2].

EPA Regulatory Accumulation Metrics

Chemical waste must be tracked from the point of generation to final disposal[3]. Your facility's Environmental Protection Agency (EPA) generator status dictates how long you can store this amine waste in your Central Accumulation Area (CAA) before it must be shipped off-site.

Table 1: EPA Hazardous Waste Generator Limits & Storage Timelines

Generator StatusMonthly Generation LimitMax CAA Storage TimeSAA Limit (At Point of Generation)
VSQG (Very Small)< 100 kgNo strict time limit55 Gallons (or 1 qt acute toxicity)
SQG (Small)100 kg to 1,000 kg180 Days55 Gallons (or 1 qt acute toxicity)
LQG (Large)> 1,000 kg90 Days55 Gallons (or 1 qt acute toxicity)

Data synthesized from EPA RCRA guidelines and institutional EHRS standards[3][4].

Standard Operating Procedure: Routine Disposal

This protocol is designed as a self-validating system : each phase contains a verification step to ensure the preceding action was executed correctly, preventing downstream catastrophic failures.

Phase 1: Point-of-Generation Containerization (SAA)

  • Select Receptacle: Use an opaque HDPE carboy or an amber glass bottle. Validation Check: Inspect the container for prior acidic residue using a pH strip swab before adding waste.

  • Transfer: In a certified fume hood, transfer the waste using a dedicated, non-sparking funnel.

  • Seal & Purge: If available, briefly purge the container headspace with Argon or Nitrogen gas to displace oxygen and prevent ether-peroxide formation. Seal tightly.

  • Labeling: Affix a hazardous waste tag immediately. Mark as "Flammable/Corrosive Amine Waste." Validation Check: Ensure the accumulation start date is clearly legible[5].

Phase 2: SAA to CAA Transfer

  • Monitor Volume: Once the SAA container reaches 55 gallons (or is full), it must be moved to the CAA within 3 calendar days[4].

  • Segregation: In the CAA, place the container in a secondary containment bin designated strictly for Bases/Flammables .

  • Manifesting: Partner with a licensed environmental waste broker to profile the waste for TSDF incineration[6].

Standard Operating Procedure: Spill & Decontamination

In the event of a localized bench-top spill, follow this self-validating neutralization protocol. Do not use standard combustible lab spill kits (like sawdust), as the amine/ether combination presents a flammability risk[1].

  • Isolation: Evacuate non-essential personnel and eliminate all ignition sources. Don heavy-duty nitrile gloves, a lab coat, and splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[1][7].

  • Absorption & Collection: Allow the absorbent to soak up the chemical. Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a solid-waste disposal bag.

  • Surface Neutralization: Wash the affected benchtop area with a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize any residual basic amine.

  • Validation Check (Critical): Swab the cleaned surface with a wetted pH indicator strip. The area is only considered decontaminated when the pH reads neutral (pH 6.5 - 7.5). If it reads basic (pH > 8), repeat step 4.

Waste Lifecycle & Segregation Workflow

The following diagram illustrates the logical progression and segregation checkpoints required to safely manage tetrahydropyran amine waste from generation to destruction.

WasteLifecycle Gen Waste Generation Amine & Ether Hazards SAA Satellite Accumulation Area (SAA) Max 55 Gal / Tightly Sealed Gen->SAA Seg Hazard Segregation Isolate from Acids & Oxidizers SAA->Seg CAA Central Accumulation Area (CAA) Date-Stamped Storage Seg->CAA Transfer within 3 days if limit reached Manifest RCRA Manifesting EPA Profiling CAA->Manifest 90-180 Days Max TSDF TSDF Incineration Thermal Destruction Manifest->TSDF

Fig 1: Lifecycle and segregation workflow for tetrahydropyran amine hazardous waste.

References

  • . "Safety Data Sheet: Tetrahydro-2H-pyran-4-amine." Tokyo Chemical Industry.[1]

  • . "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine.[3]

  • . "Laboratory Chemical Disposal." EMS LLC.[2]

  • . "Chemical Waste Disposal Guidelines for Educational Facilities." MLI Environmental.[5] 5.. "Laboratory Chemical Waste Management Guidelines." UPenn Environmental Health and Radiation Safety.[4]

  • . "Laboratory Environmental Sample Disposal Information Document." US EPA.[6]

  • . "Safety Data Sheet: Tetrahydro-2H-pyran-4-amine." Thermo Fisher Scientific.[7]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
Reactant of Route 2
4-(3-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine
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